5-(2-Pyridyl)thiophene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMWPWAEIDEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371931 | |
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151858-64-9 | |
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols, and outlines the analytical methods for its characterization.
Introduction
This compound is a bifunctional molecule incorporating both a pyridine and a thiophene ring system, with a reactive sulfonyl chloride group. This combination of a metal-chelating pyridyl group, a versatile thiophene spacer, and an electrophilic sulfonyl chloride moiety makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The sulfonyl chloride can be readily converted into sulfonamides, sulfonates, and other derivatives, allowing for the exploration of structure-activity relationships and the development of novel chemical entities.
Synthesis
The synthesis of this compound is a two-step process that begins with the formation of the core 2-(2-thienyl)pyridine structure, followed by chlorosulfonation of the thiophene ring.
Step 1: Synthesis of the Precursor 2-(2-Thienyl)pyridine
The precursor, 2-(2-thienyl)pyridine, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an organoboron compound. In this case, 2-bromopyridine is coupled with 2-thienylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
2-Bromopyridine
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine and 2-thienylboronic acid in a mixture of isopropanol and water.
-
Add potassium carbonate as the base.
-
Add a catalytic amount of palladium(II) acetate.
-
The reaction mixture is stirred at an elevated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is extracted.
-
The crude product is purified by column chromatography to yield 2-(2-thienyl)pyridine.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 2-Bromopyridine | 158.00 | 1.0 | 1.0 |
| 2-Thienylboronic acid | 127.96 | 1.1 | 1.1 |
| Palladium(II) acetate | 224.50 | 0.02 | 0.02 |
| Potassium carbonate | 138.21 | 2.0 | 2.0 |
| Isopropanol/Water | - | - | - |
Table 1: Stoichiometry for the Synthesis of 2-(2-Thienyl)pyridine.
Caption: Synthesis of the precursor 2-(2-Thienyl)pyridine.
Step 2: Chlorosulfonation of 2-(2-Thienyl)pyridine
The final step involves the electrophilic substitution of a hydrogen atom on the thiophene ring with a chlorosulfonyl group (-SO₂Cl). This is typically achieved using chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control.
Experimental Protocol: Chlorosulfonation
-
Materials:
-
2-(2-Thienyl)pyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Inert solvent (e.g., chloroform, dichloromethane)
-
Ice/water bath
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve 2-(2-thienyl)pyridine in an inert solvent and cool the solution in an ice/salt bath to approximately -10°C.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 2-(2-Thienyl)pyridine | 161.22 | 1.0 | 1.0 |
| Chlorosulfonic acid | 116.52 | ~4.0 | ~4.0 |
| Inert Solvent | - | - | - |
Table 2: Stoichiometry for the Chlorosulfonation of 2-(2-Thienyl)pyridine.
Caption: Synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound must be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂S₂ |
| Molecular Weight | 259.73 g/mol |
| CAS Number | 151858-64-9 |
| Appearance | Expected to be a solid |
| Purity (Typical) | >95% |
Table 3: Physicochemical Properties of this compound.[1][2]
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons on both the pyridine and thiophene rings. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the specific protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
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Strong S=O stretching bands for the sulfonyl group (typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹).
-
C=N and C=C stretching vibrations from the pyridine and thiophene rings (typically in the 1400-1600 cm⁻¹ region).
-
C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹).
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S-Cl stretching vibration (typically in the 500-700 cm⁻¹ region).
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (259.73 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The two-step synthetic route, involving a Suzuki-Miyaura coupling followed by chlorosulfonation, provides an effective means of preparing this versatile building block. The characterization techniques described are essential for confirming the identity and purity of the final product. The availability of this compound opens up avenues for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.
Chemical Properties and Data
This compound is a heteroaromatic sulfonyl chloride containing both a pyridine and a thiophene ring. These structural features impart specific reactivity and make it a key intermediate in the synthesis of complex bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151858-64-9 | [1][2] |
| Molecular Formula | C₉H₆ClNO₂S₂ | [1][2] |
| Molecular Weight | 259.72 g/mol | [1][2] |
| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride | [1] |
| Appearance | Not Available (likely a solid) | [2] |
| Purity | Typically available at 95% | [1] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | [1] |
| InChIKey | OGOMWPWAEIDEOU-UHFFFAOYSA-N | [2] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 2.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 258.9528485 | [2] |
| Monoisotopic Mass | 258.9528485 | [2] |
| Topological Polar Surface Area | 83.6 Ų | [2] |
| Heavy Atom Count | 15 | [2] |
| Complexity | 315 | [2] |
Safety Information:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2]
Synthesis and Experimental Protocols
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Synthesis of the 5-(2-Pyridyl)thiophene core: This can be achieved via palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
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Chlorosulfonation of 5-(2-Pyridyl)thiophene: The introduction of the sulfonyl chloride group onto the thiophene ring.
dot
Caption: Proposed two-step synthesis of this compound.
Representative Protocol for Step 1: Stille Coupling for the Synthesis of 5-(2-Pyridyl)thiophene
This protocol is adapted from general procedures for Stille cross-coupling reactions.[3]
Materials:
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2-Bromopyridine
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2-(Tributylstannyl)thiophene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous toluene
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Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), 2-(tributylstannyl)thiophene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Add anhydrous toluene to the flask via syringe.
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Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-(2-pyridyl)thiophene.
Representative Protocol for Step 2: Chlorosulfonation of 5-(2-Pyridyl)thiophene
This protocol is based on general methods for the chlorosulfonation of aromatic compounds.[4]
Materials:
-
5-(2-Pyridyl)thiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-(2-pyridyl)thiophene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add chlorosulfonic acid (3-5 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization.
Predicted Spectral Data
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | d | ~4.5 | H-6' (Pyridine) |
| ~7.80 | td | ~7.7, 1.8 | H-4' (Pyridine) |
| ~7.70 | d | ~4.0 | H-3 (Thiophene) |
| ~7.65 | d | ~7.8 | H-3' (Pyridine) |
| ~7.30 | d | ~4.0 | H-4 (Thiophene) |
| ~7.25 | ddd | ~7.5, 4.8, 1.0 | H-5' (Pyridine) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2' (Pyridine) |
| ~149.5 | C-6' (Pyridine) |
| ~148.0 | C-5 (Thiophene) |
| ~145.0 | C-2 (Thiophene) |
| ~137.0 | C-4' (Pyridine) |
| ~128.0 | C-4 (Thiophene) |
| ~125.0 | C-3 (Thiophene) |
| ~122.0 | C-5' (Pyridine) |
| ~121.0 | C-3' (Pyridine) |
Table 5: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1580, ~1460, ~1420 | Medium-Strong | Aromatic C=C and C=N stretching (Pyridine and Thiophene rings) |
| ~1380-1360 | Strong | Asymmetric SO₂ stretch |
| ~1180-1160 | Strong | Symmetric SO₂ stretch |
| ~840-800 | Strong | C-H out-of-plane bending (Thiophene) |
| ~780-740 | Strong | C-H out-of-plane bending (Pyridine) |
| ~600-500 | Strong | S-Cl stretch |
Mass Spectrometry (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 259 and an M+2 peak at m/z 261 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of SO₂Cl, Cl, and SO₂.
Reactivity and Applications in Drug Discovery
The primary reactivity of this compound is centered around the sulfonyl chloride group, which is a potent electrophile. It readily reacts with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.
Sulfonamide Formation
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a cornerstone of its application in medicinal chemistry.
dot
Caption: General reaction scheme for sulfonamide synthesis.
This reactivity is widely exploited in the synthesis of kinase inhibitors. The sulfonamide linkage serves as a key structural motif that can interact with the amino acid residues in the kinase active site.
Application in Kinase Inhibitor Synthesis
The 5-(2-pyridyl)thiophene scaffold is present in numerous compounds designed as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[5] The pyridine and thiophene rings can form important hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.
dot
Caption: Inhibition of a generic kinase signaling pathway by a sulfonamide-based inhibitor.
By reacting this compound with a diverse library of amines, medicinal chemists can rapidly generate a multitude of candidate kinase inhibitors for screening and lead optimization. The specific nature of the amine component can be tailored to target different kinases and to optimize pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable reagent for drug discovery and organic synthesis. Its chemical properties, characterized by the electrophilic sulfonyl chloride group and the drug-like heteroaromatic core, make it an ideal starting material for the synthesis of sulfonamide libraries, particularly for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is sparse, established synthetic methodologies provide a clear path for its preparation and utilization in research and development settings.
References
An In-depth Technical Guide to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS 151858-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic considerations for the compound 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, identified by CAS number 151858-64-9. Due to a lack of specific literature on its biological activity, this document focuses on its established chemical characteristics and explores its potential utility in drug discovery and medicinal chemistry based on the known activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound as a versatile building block in the synthesis of novel bioactive agents.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene sulfonyl chloride moiety. The presence of the reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.
Table 1: Chemical and Physical Properties of CAS 151858-64-9
| Property | Value | Source(s) |
| CAS Number | 151858-64-9 | |
| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride | |
| Molecular Formula | C₉H₆ClNO₂S₂ | |
| Molecular Weight | 259.72 g/mol | |
| Appearance | Not specified in available literature | |
| Purity | Typically available at ≥95% | |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| InChI Key | OGOMWPWAEIDEOU-UHFFFAOYSA-N | |
| XLogP3-AA | 2.6 | |
| Topological Polar Surface Area | 83.6 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
Safety and Handling
Based on its GHS classification, this compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage |
Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of sulfonyl chlorides, which could be conceptually applied.
Caption: A conceptual workflow for the synthesis of this compound.
Potential Uses and Areas of Research
While there is no direct evidence of the biological activity of this compound itself, its structural motifs are present in various classes of biologically active molecules. The reactive sulfonyl chloride group allows for the facile synthesis of a library of sulfonamide derivatives by reacting it with a range of primary and secondary amines.
Potential as a Scaffold for Kinase Inhibitors
The pyridine and thiophene ring systems are common features in many kinase inhibitors. For instance, derivatives of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of TGF-β type 1 receptor kinase (ALK5). Similarly, thieno[3,2-b]pyridines have been investigated as Src kinase inhibitors. The core structure of this compound provides a foundation for the synthesis of novel compounds that could be screened for kinase inhibitory activity.
The following diagram illustrates a potential drug discovery workflow utilizing this compound.
Caption: A potential workflow for utilizing this compound in drug discovery.
Potential as a Precursor for Carbonic Anhydrase Inhibitors
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors. These enzymes are implicated in various physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma. The sulfonamide derivatives of 5-(2-Pyridyl)thiophene could be synthesized and evaluated for their inhibitory activity against various carbonic anhydrase isoforms. Studies on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have shown potent inhibition of human carbonic anhydrase isoforms II, IX, and XII.
The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The following diagram depicts this general interaction.
Caption: A simplified diagram of the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
As previously stated, specific, validated experimental protocols for the synthesis and biological application of this compound are not available in the peer-reviewed literature. Researchers should refer to general methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides.
A generalized protocol for the synthesis of a sulfonamide derivative from a sulfonyl chloride would involve the following steps:
-
Dissolution: Dissolve the amine reactant in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography, LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride) and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
This compound (CAS 151858-64-9) is a readily available chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. While direct biological data for this compound is currently lacking, its structural components are found in known kinase and carbonic anhydrase inhibitors. The reactive sulfonyl chloride functionality makes it an ideal starting material for the synthesis of diverse sulfonamide libraries. Further research is warranted to explore the biological activities of derivatives of this compound and to establish its role as a valuable building block in the development of novel therapeutic agents. This guide provides a starting point for researchers to understand the chemical nature of this compound and to design future studies to unlock its potential.
Stability and storage conditions for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
An In-depth Technical Guide on the Stability and Storage of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of reagents is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, a key building block in medicinal chemistry.
Summary of Stability and Storage Recommendations
The following table provides a concise summary of the key stability concerns and the recommended practices for the storage of this compound.
| Parameter | Recommendation/Information | Rationale |
| Chemical Stability | ||
| Hydrolytic Stability | Highly sensitive to moisture.[1][2][3] | Reacts with water to form the corresponding sulfonic acid and hydrochloric acid, leading to degradation of the starting material. |
| Thermal Stability | Stable at ambient temperatures, but decomposes at elevated temperatures.[4] | High temperatures can lead to the extrusion of sulfur dioxide and other decomposition products. |
| Photostability | Potential for degradation upon exposure to UV light. | Aromatic sulfonyl compounds can be susceptible to photodegradation. |
| Storage Conditions | ||
| Temperature | Store in a cool, dry place. The recommended storage temperature is typically found on the product label.[1] | Minimizes the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |
| Container | Use a tightly sealed, corrosion-resistant container with a resistant inner liner.[1] Avoid metal containers.[1] | Prevents moisture ingress and potential corrosion from acidic byproducts of hydrolysis. |
| Incompatible Materials | ||
| Strong bases, strong oxidizing agents, alcohols, amines, and reducing agents.[2][3] | These substances can react with the sulfonyl chloride group, leading to degradation or hazardous reactions. |
Chemical Stability Profile
This compound is a reactive compound, and its stability is influenced by several factors, primarily moisture and temperature.
Hydrolytic Stability
Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[1][2][3] The presence of even trace amounts of water can lead to the cleavage of the sulfonyl chloride bond, yielding 5-(2-pyridyl)thiophene-2-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and represents the primary degradation pathway under ambient conditions. The acidic HCl generated can also catalyze further degradation or react with container materials.
Caption: Hydrolysis of this compound.
The rate of hydrolysis can be influenced by pH, with studies on similar compounds suggesting increased degradation under acidic conditions.[1] The presence of the pyridine moiety may also influence the hydrolysis kinetics, potentially through intramolecular catalysis.
Thermal Stability
While stable at room temperature, this compound is expected to undergo thermal decomposition at elevated temperatures. Studies on heteroaromatic sulfonyl chlorides suggest that one common decomposition pathway is the formal extrusion of sulfur dioxide (SO₂).[2] For alpha-substituted pyridines, this is a characteristic decomposition route.[2] This would lead to the formation of 2-chloro-5-(2-pyridyl)thiophene. Other potential decomposition products at high temperatures include oxides of sulfur and nitrogen, and hydrogen chloride gas.[1]
Caption: Potential thermal decomposition pathway.
Photostability
Aryl sulfonamides, which are derivatives of sulfonyl chlorides, have been shown to be susceptible to photodegradation upon exposure to UV light.[1] While specific studies on this compound are not available, it is prudent to assume that the compound may be light-sensitive. Therefore, storage in amber vials or in the dark is recommended to prevent potential photodegradation.
Recommended Storage and Handling
To maintain the quality and reactivity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent hydrolysis.[1]
-
Temperature: A cool and dry environment is crucial. While specific temperature ranges are often provided on the product label, refrigeration is a common practice for reactive reagents.
-
Container: Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[1] Metal containers should be avoided due to the potential for corrosion from HCl formed during hydrolysis.[1]
Handling
-
Handle the compound in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas.
-
Use dry solvents and reagents when working with this compound to prevent premature reaction or degradation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound and its degradation products can be corrosive and irritating.
Experimental Protocols for Stability Assessment
Hydrolytic Stability Assessment by HPLC
This protocol describes a method to determine the rate of hydrolysis of this compound at a given pH and temperature.
Objective: To quantify the degradation of the compound over time in an aqueous solution.
Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Formic acid (for mobile phase modification)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Thermostatted incubator/water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow:
Caption: Experimental workflow for hydrolytic stability assessment.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction Setup: In a thermostatted vessel at a controlled temperature (e.g., 25°C or 37°C), place a known volume of the phosphate buffer.
-
Initiation of Hydrolysis: To initiate the experiment (t=0), add a small aliquot of the stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a sufficient amount of acetonitrile to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples using a validated HPLC method. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile. Monitor the disappearance of the parent compound's peak at its UV λmax.
-
Data Analysis: Plot the peak area of this compound against time. From this data, determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is primarily compromised by moisture and elevated temperatures. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage in a cool, dry place under an inert atmosphere and in a tightly sealed, non-metallic container—researchers can ensure the integrity of the compound and the reliability of their experimental outcomes. For critical applications, it is advisable to verify the purity of the reagent before use, especially if it has been stored for an extended period.
References
The Strategic Role of 5-(2-Pyridyl)thiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride has emerged as a versatile and highly valuable scaffold. Its unique structural amalgamation of a pyridine ring, a thiophene core, and a reactive sulfonyl chloride group provides a gateway to a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry. This technical guide delves into the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the generation of kinase inhibitors.
Physicochemical Properties and Synthesis
This compound, identified by its CAS number 151858-64-9, is a solid at room temperature.[1] Its molecular structure presents a unique combination of aromatic and heterocyclic systems, rendering it an attractive starting point for the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 151858-64-9 |
| Molecular Formula | C₉H₆ClNO₂S₂ |
| Molecular Weight | 259.73 g/mol |
| Appearance | Solid |
Caption: Proposed synthetic pathway for this compound.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The primary utility of this compound in medicinal chemistry lies in its reactivity towards amines to form sulfonamides. This reactivity has been effectively leveraged in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.
A notable example is the synthesis of N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide, a potent inhibitor of Rho-associated protein kinase (ROCK-II).
Experimental Protocol: Synthesis of N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide
This protocol is adapted from the patent literature (WO 2007/089512 A2).
Materials:
-
5-(2-pyridinyl)-2-thiophenesulfonyl chloride
-
Sulfanilamide
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
A solution of 5-(2-pyridinyl)-2-thiophenesulfonyl chloride (1.0 equivalent) in dichloromethane is prepared.
-
To this solution, sulfanilamide (1.1 equivalents) and pyridine (2.0 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired product, N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide.
References
The Ascendancy of Thiophene and Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, thiophene and pyridine rings are privileged scaffolds, forming the core of numerous FDA-approved drugs and serving as versatile building blocks for the design of new drug candidates.[1][2][3] Their unique electronic properties and ability to form diverse interactions with biological targets have made them focal points in the development of treatments for a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] This technical guide provides an in-depth exploration of the discovery and development of novel thiophene and pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Thiophene Derivatives: A Versatile Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in a multitude of clinically used drugs.[7][8] Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
Synthesis of Thiophene Derivatives
A variety of synthetic methods have been developed for the construction of the thiophene ring. One of the most prominent and versatile methods is the Gewald reaction , which allows for the synthesis of polysubstituted 2-aminothiophenes from an α-cyanoester, an activated ketone or aldehyde, and elemental sulfur in the presence of a base.[10]
This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxylates.
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
A ketone with an α-methylene group (e.g., Acetylacetone) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., Diethylamine or Morpholine) (catalytic amount)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
To a stirred solution of ethyl cyanoacetate and the ketone in ethanol at room temperature, add a catalytic amount of diethylamine.
-
To this mixture, add elemental sulfur in one portion.
-
The reaction mixture is then heated to 40-50°C and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-aminothiophene derivative.[10]
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. impactfactor.org [impactfactor.org]
The Pivotal Role of Pyridylthiophene Scaffolds in Biologically Active Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the pyridylthiophene scaffold, a privileged structure integrating the pharmacophoric features of both pyridine and thiophene rings, has garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of pyridylthiophene-based compounds, offering valuable insights for professionals engaged in drug discovery and development.
Anticancer Activity: Targeting Key Signaling Pathways
Pyridylthiophene derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A prominent area of investigation is their activity as kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyridylthiophene-based compounds have been successfully designed as potent inhibitors of several cancer-associated kinases.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][2] Several pyridylthiophene derivatives have been developed as FLT3 inhibitors.
dot
Caption: FLT3 Signaling Pathway and Inhibition.
PIM-1 Kinase Inhibition:
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[3][4] Pyridylthiophene-containing compounds have been identified as potent PIM-1 inhibitors.
Caption: Kinase Inhibitor Drug Discovery Workflow.
A more detailed experimental workflow for evaluating a pyridylthiophene derivative as a potential anticancer agent is presented below.
dot
Caption: Anticancer Drug Screening Workflow.
Conclusion and Future Perspectives
The pyridylthiophene scaffold has proven to be a versatile and valuable framework in the design of novel biologically active compounds. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of potent anticancer, neuroprotective, and antimicrobial agents. The continued exploration of the structure-activity relationships of pyridylthiophene derivatives, coupled with advanced computational and experimental screening techniques, holds great promise for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other therapeutic areas.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction to sulfonyl chloride chemistry for heterocyclic synthesis
An In-depth Technical Guide to Sulfonyl Chloride Chemistry for Heterocyclic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a highly versatile class of reagents in organic synthesis, primarily owing to the electrophilic nature of the sulfur atom and the ability of the sulfonyl group to participate in a wide array of chemical transformations.[1] In the realm of medicinal chemistry and drug development, sulfonyl chlorides are indispensable building blocks for the synthesis of heterocyclic compounds.[2] The resulting sulfonamide linkage is a privileged functional group found in a vast number of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[2][3]
This guide provides a technical overview of the core chemical principles and modern synthetic strategies employing sulfonyl chlorides for the construction of nitrogen, oxygen, and sulfur-containing heterocycles. We will delve into key reaction classes, including intramolecular sulfonamidation, radical-mediated cyclizations, and electrophilic additions, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in this field. The stability of the sulfonyl chloride reagents, particularly heteroaromatic derivatives, is a critical consideration, as decomposition pathways like SO₂ extrusion can impact synthetic success.[4]
Core Synthetic Strategies
The application of sulfonyl chlorides in heterocycle synthesis can be broadly categorized into several key strategies, each offering unique advantages for accessing different ring systems.
Intramolecular Cyclization via Sulfonamide Formation
The most direct application of sulfonyl chlorides in N-heterocycle synthesis is through intramolecular sulfonamidation. This approach involves a molecule containing both a nucleophilic amine and a sulfonyl chloride precursor group. The reaction typically proceeds by first forming an acyclic sulfonamide, followed by a base-mediated or thermally induced cyclization to form cyclic sulfonamides, also known as sultams. This method is fundamental for creating saturated nitrogen heterocycles.
A general workflow for this approach involves the synthesis of a suitable amino-substituted thiol or sulfonic acid, followed by chlorination and subsequent cyclization.
References
Structure-Activity Relationship of Pyridylthiophene Analogs as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridylthiophene analogs as potent kinase inhibitors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry. The core focus of this guide is on pyridylthiophene analogs targeting key kinases involved in cancer cell proliferation and survival.
Introduction
Pyridylthiophene-based scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP, enabling them to form crucial hydrogen bond interactions within the active site of various kinases.[1] The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a significant class of therapeutic targets.[2][3] The development of small molecule kinase inhibitors has become a major focus in oncology drug discovery.[3][4] This guide will explore the SAR of pyridylthiophene analogs, focusing on their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Pim-1 kinase, both of which are implicated in various malignancies.[4][5]
Structure-Activity Relationship (SAR) of Pyridylthiophene Analogs
The SAR of pyridylthiophene analogs has been investigated against several kinase targets. This section will focus on the key structural modifications and their impact on the inhibitory potency against FLT3 and Pim-1 kinases.
Imidazo[1,2-a]pyridine-thiophene Derivatives as FLT3 Inhibitors
A series of imidazo[1,2-a]pyridine-thiophene derivatives have been synthesized and evaluated for their inhibitory activity against FLT3 kinase.[5] The general scaffold consists of a central imidazo[1,2-a]pyridine core with a thiophene moiety at the 3-position and various substituents at the 7-position.
Key SAR findings for this series include:
-
Substitution on the Thiophene Ring: The nature and position of the substituent on the thiophene ring significantly influence activity. Aromatic substituents at the 5-position of the thiophene ring are generally favored. For instance, a pyridin-4-yl group at this position leads to potent FLT3 inhibition.[5]
-
Substitution at the 7-Position of the Imidazo[1,2-a]pyridine Core: The 7-position of the imidazo[1,2-a]pyridine core is amenable to substitution with various aryl and heteroaryl groups. A 1-methyl-1H-pyrazol-4-yl group at this position has been shown to be beneficial for activity.[5]
Pyridine-based Pim-1 Kinase Inhibitors
Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 kinase inhibitors.[4] These compounds often feature a central pyridine ring with various functional groups designed to interact with the active site of the kinase.
Key SAR observations for these inhibitors include:
-
Side Chain Modifications: The nature of the side chain attached to the pyridine core is critical for potent PIM-1 inhibition. For example, a nicotinonitrile derivative coupled with a glycine methyl ester through an azide-coupling method resulted in a compound with an IC50 value of 14.3 nM against PIM-1.[4]
-
Introduction of Specific Functional Groups: The introduction of specific functional groups can enhance inhibitory activity. The presence of a cyano group on the pyridine ring and an oxadiazole moiety in the side chain have been shown to contribute to high potency.[4]
Quantitative Data Summary
The following tables summarize the quantitative SAR data for representative pyridylthiophene analogs and related pyridine-based kinase inhibitors.
Table 1: SAR of Imidazo[1,2-a]pyridine-thiophene Derivatives as FLT3 Inhibitors [5]
| Compound ID | R (Thiophene-5-yl substituent) | R' (Imidazo[1,2-a]pyridine-7-yl substituent) | FLT3 IC50 (nM) |
| 5g | 2,6-dimethoxyphenyl | 1-methyl-1H-pyrazol-4-yl | Data not specified in abstract |
| 5h | pyridin-4-yl | 1-methyl-1H-pyrazol-4-yl | Data not specified in abstract |
Note: Specific IC50 values for compounds 5g and 5h were not available in the provided search results but are part of a series of active compounds.
Table 2: SAR of Pyridine-based PIM-1 Kinase Inhibitors [4]
| Compound ID | Core Structure | Key Substituents | PIM-1 IC50 (nM) |
| 12 | Nicotinonitrile | 5-thioxo-1,3,4-oxadiazol-2-yl)methoxy, coupled with glycine methyl ester | 14.3 |
| Staurosporine (Reference) | - | - | 16.7 |
| 6 | Nicotinonitrile | S-alkylated derivative | 19.4 |
| 11 | Nicotinonitrile | Coupled amide | 42.3 |
| 13 | Nicotinonitrile | Coupled amide | 19.8 |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for evaluating pyridylthiophene analogs against various kinase targets.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[2][6]
Materials:
-
Purified recombinant kinase (e.g., FLT3, PIM-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (pyridylthiophene analogs) serially diluted in DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for DMSO control and 100% inhibition for a no-kinase control).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate a key signaling pathway targeted by pyridylthiophene analogs and a typical experimental workflow.
Conclusion
The pyridylthiophene scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of key oncogenic kinases such as FLT3 and PIM-1. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field, facilitating the continued development of pyridylthiophene-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Further optimization of these analogs, guided by SAR data and structural biology, holds the potential to deliver next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, a versatile heteroaromatic building block. The incorporation of the pyridyl-thiophene moiety is of particular interest for its potential to modulate the biological activity of the resulting sulfonamides, including as inhibitors of tubulin polymerization in cancer therapy.[1][2]
Data Presentation
The following table summarizes representative reaction outcomes for the synthesis of various sulfonamides from this compound. These examples demonstrate the general applicability of the protocol to both aromatic and aliphatic amines.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-5-(2-pyridyl)thiophene-2-sulfonamide | 12 | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide | 12 | 88 |
| 3 | Benzylamine | N-benzyl-5-(2-pyridyl)thiophene-2-sulfonamide | 10 | 92 |
| 4 | Piperidine | 1-((5-(pyridin-2-yl)thiophen-2-yl)sulfonyl)piperidine | 8 | 95 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
This section details the materials and methods for the synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.
Materials and Reagents:
-
This compound (Purity: 95%)
-
Primary or secondary amine of choice (e.g., aniline, 4-methoxyaniline, benzylamine, piperidine)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
General Synthetic Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Base: To the solution of the amine, add anhydrous pyridine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine-pyridine mixture over a period of 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue to stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-substituted 5-(2-pyridyl)thiophene-2-sulfonamide.
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway: Inhibition of Tubulin Polymerization
Sulfonamide derivatives containing pyridine and thiophene moieties have shown potential as anticancer agents by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by sulfonamides.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications.[1][2][3] However, the coupling of 2-pyridyl nucleophiles with aryl halides presents a significant challenge, often referred to as the "2-pyridyl problem."[3][4] This difficulty primarily stems from the instability of 2-pyridylboronic acids, which are highly susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, reducing the yield of the desired product.[1][3][5]
Several strategies have been developed to overcome this challenge, including the use of more stable 2-pyridylboron reagents and the development of highly active catalyst systems. This document provides an overview of these strategies, detailed experimental protocols, and comparative data to guide researchers in successfully performing this challenging yet important transformation.
Challenges with 2-Pyridyl Nucleophiles
The primary obstacle in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is the rapid rate of protodeboronation of the 2-pyridylboronic acid.[1][5] This decomposition pathway is influenced by several factors, including the pH of the reaction medium, temperature, and the choice of base.[5] The electron-deficient nature of the pyridine ring and the chelating ability of the pyridyl nitrogen are thought to contribute to the instability of the boronic acid and the slow rate of transmetalation in the catalytic cycle.[1]
To address these issues, research has focused on two main areas:
-
Modification of the Boron Reagent: Replacing the highly labile boronic acid with more stable derivatives such as boronate esters (e.g., pinacol or MIDA esters) or organotrifluoroborates can significantly reduce the rate of protodeboronation and improve reaction outcomes.[5][6]
-
Advanced Catalyst Systems: The use of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like RuPhos and XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the catalytic cycle, allowing the desired cross-coupling to outcompete the protodeboronation side reaction.[3]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the process to prevent catalyst degradation.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocols
Protocol 1: Cross-Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides
This protocol is adapted from a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)
-
Diaryl or dialkyl phosphine oxide ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) (L:Pd = 3:1)
-
Anhydrous 1,4-dioxane (3 mL/mmol of aryl halide)
-
Schlenk tube
-
Argon or nitrogen gas supply
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add the aryl bromide (if solid), lithium triisopropyl 2-pyridylboronate, potassium fluoride, Pd₂(dba)₃, and the phosphine oxide ligand.
-
Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe. If the aryl bromide is a liquid, add it via syringe at this stage.
-
Replace the septum with a Teflon screw cap and seal the tube.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the aryl halide is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Coupling of 2-Pyridyl Pinacol Boronate Esters with Aryl Bromides
This protocol utilizes a commercially available and air-stable palladium phosphine oxide catalyst.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridyl pinacol boronate ester (1.2 equiv)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Palladium phosphine chloride or oxide catalyst (e.g., catalyst 1a in the cited literature) (3 mol%)[7]
-
Solvent (e.g., 1,4-dioxane)
-
Resealable tube
Procedure:
-
To a resealable tube, add the aryl bromide, 2-pyridyl pinacol boronate ester, base, and palladium catalyst.
-
Add the solvent. The use of dry or degassed solvents is not strictly necessary with this air-stable catalyst system.[7]
-
Flush the tube with nitrogen or argon and seal it.
-
Heat the reaction mixture to 90 °C for 18 hours.
-
Cool the reaction to room temperature and analyze the progress by LC/MS.
-
Perform a standard aqueous workup.
-
Purify the product by flash column chromatography to obtain the desired biaryl compound.
Data and Performance
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the desired 2-arylpyridine. The following tables summarize representative data from the literature.
Table 1: Ligand and Base Optimization for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-Butylbromobenzene [1]
| Entry | Ligand | Base | Yield (%) |
| 1 | 1 (a diaryl phosphine oxide) | KF | 85 |
| 2 | 1 | K₃PO₄ | 75 |
| 3 | 2 (a dialkyl phosphine oxide) | KF | 78 |
| 4 | P(t-Bu)₃ | KF | 45 |
| 5 | P(Cy)₃ | KF | 30 |
Reaction Conditions: 1 equiv of 4-butylbromobenzene, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of base, Dioxane, 110 °C, cat. Pd₂(dba)₃, L:Pd = 3:1.[1]
Table 2: Substrate Scope for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with Various Aryl Bromides [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)-2-phenylpyridine | 82 |
| 2 | 4-Bromoanisole | 4-Methoxy-2-phenylpyridine | 74 |
| 3 | 2-Bromotoluene | 2-Methyl-6-phenylpyridine | 88 |
| 4 | 5-Bromopyrimidine | 5-(Pyridin-2-yl)pyrimidine | 91 |
| 5 | 4-Bromoisoquinoline | 4-(Pyridin-2-yl)isoquinoline | 82 |
Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Dioxane, 110 °C, cat. Pd₂(dba)₃, L:Pd = 3:1 with ligand 1 .[1]
Table 3: Coupling of 2-Pyridyl Pinacol Boronate Esters with Various Aryl Halides [7]
| Entry | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 85 |
| 2 | 4-Chloroacetophenone | K₃PO₄ | Dioxane | 75 |
| 3 | 2-Bromo-6-methoxynaphthalene | K₃PO₄ | Dioxane | 92 |
| 4 | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 68 |
| 5 | 2-Chloropyrazine | K₂CO₃ | Dioxane | 72 |
Reaction Conditions: 1 equiv of aryl halide, 1.2 equiv of 2-pyridyl pinacol boronate ester, 2 equiv of base, 3 mol% of catalyst 1a , 90 °C, 18 h.[7]
Conclusion
The Suzuki-Miyaura cross-coupling of 2-pyridyl nucleophiles remains a challenging transformation due to the inherent instability of 2-pyridylboronic acids. However, the use of stabilized boron reagents, such as lithium triisopropyl 2-pyridylboronates or pinacol boronate esters, in conjunction with highly active palladium catalysts supported by bulky, electron-rich ligands, has enabled the efficient synthesis of a wide range of 2-arylpyridines. The protocols and data presented here provide a valuable resource for researchers in the fields of organic synthesis and drug development, offering practical guidance for overcoming the "2-pyridyl problem." Careful optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity of the desired products.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Novel Kinase Inhibitors Using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutics for diseases such as cancer, inflammation, and neurodegenerative disorders has positioned kinase inhibitors at the forefront of modern drug discovery. The inherent druggability of the ATP-binding site of kinases has led to a plethora of small molecule inhibitors. The strategic combination of privileged heterocyclic scaffolds is a proven methodology for the generation of potent and selective kinase inhibitors. This document outlines the application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride as a versatile starting material for the synthesis of a novel class of kinase inhibitors. The pyridyl-thiophene core is a promising pharmacophore, with the pyridine moiety often involved in crucial hydrogen bonding interactions within the kinase hinge region, while the thiophene-sulfonamide portion can be tailored to occupy adjacent hydrophobic pockets and provide additional interactions, thereby enhancing potency and selectivity. This note provides a detailed protocol for the synthesis of a representative compound, N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide, and discusses its potential as a kinase inhibitor, likely targeting signaling pathways such as the PIM or AKT cascades.
Key Applications
-
Scaffold for Kinase Inhibitor Libraries: this compound is an ideal starting material for the creation of diverse libraries of sulfonamide-based kinase inhibitors through reaction with a wide array of primary and secondary amines.
-
Targeting Multiple Kinase Families: The pyridyl-thiophene sulfonamide scaffold has the potential to be adapted to target various kinase families, including but not limited to serine/threonine kinases like PIM and AKT, as well as tyrosine kinases.[1]
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the synthesis allows for systematic modifications of the amine component to explore SAR and optimize inhibitor potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide
This protocol describes the synthesis of a representative kinase inhibitor from this compound and p-anisidine.
Materials:
-
This compound (95% purity)
-
p-Anisidine (4-methoxyaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve p-anisidine (1.1 equivalents) in anhydrous pyridine (approximately 0.2 M concentration of the limiting reagent) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized kinase inhibitors based on the 5-(2-pyridyl)thiophene-2-sulfonamide scaffold. The IC₅₀ values are representative of what might be expected for inhibitors targeting a serine/threonine kinase such as PIM-1.
| Compound ID | R-Group (Amine) | Yield (%) | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) |
| PTI-1 | 4-methoxyphenyl | 75 | 50 | 150 | 120 |
| PTI-2 | 4-chlorophenyl | 82 | 35 | 120 | 100 |
| PTI-3 | 3,4-dimethoxyphenyl | 78 | 65 | 200 | 180 |
| PTI-4 | 4-(trifluoromethyl)phenyl | 71 | 25 | 90 | 75 |
| PTI-5 | Cyclohexyl | 65 | 250 | 800 | 750 |
Note: The data presented in this table is illustrative and intended to represent the type of data that would be generated in a drug discovery campaign. Actual values would need to be determined experimentally.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of pyridyl-thiophene based kinase inhibitors.
PIM-1 Signaling Pathway
The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[2][3] Their overexpression is implicated in various cancers, making them attractive therapeutic targets.
Caption: Simplified PIM-1 signaling pathway and the point of inhibition.
AKT (Protein Kinase B) Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism.[4][5] Its aberrant activation is a common feature in many human cancers.
Caption: Overview of the PI3K/AKT signaling pathway and potential inhibition.
References
Application Notes and Protocols for the Preparation and Evaluation of Pyridine-Based TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of pyridine-based inhibitors targeting Tyrosine Kinase 2 (TYK2). The protocols and data presented are intended to facilitate research and development efforts in the discovery of novel therapeutics for autoimmune and inflammatory diseases.
Introduction to TYK2 and its Signaling Pathway
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a critical role in the signaling pathways of key cytokines involved in immune responses, such as type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).[3][4][5][6] These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7]
The JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to receptor dimerization and the subsequent activation of associated JAKs, including TYK2.[6] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are in turn phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, ultimately driving inflammatory responses.[8]
A key strategy for achieving selective TYK2 inhibition involves targeting its pseudokinase (JH2) domain.[1][9] Unlike the highly conserved ATP-binding catalytic (JH1) domain across the JAK family, the JH2 domain offers a unique allosteric binding site.[2] Small molecules that bind to the JH2 domain can lock the kinase in an inactive conformation, preventing its activation and downstream signaling.[2][10] This approach, exemplified by the FDA-approved drug deucravacitinib (BMS-986165), allows for high selectivity for TYK2 over other JAK family members, potentially minimizing off-target effects.[2]
Below is a diagram illustrating the TYK2 signaling pathway.
Caption: A diagram of the TYK2 signaling pathway.
Synthesis of Pyridine-Based TYK2 Inhibitors
The synthesis of pyridine-based TYK2 inhibitors often involves multi-step reaction sequences. Below is a generalized workflow and a representative protocol for the synthesis of a key intermediate and its subsequent elaboration into a final inhibitor, based on publicly available information for compounds like deucravacitinib.
General Synthetic Workflow
The synthesis typically starts with commercially available pyridine derivatives, which are functionalized through a series of reactions such as halogenation, amination, and coupling reactions to build the core structure of the inhibitor.
Caption: A generalized workflow for the synthesis of pyridine-based TYK2 inhibitors.
Experimental Protocol: Synthesis of a Pyridine-Carboxamide Intermediate
This protocol describes the synthesis of a common pyridine-carboxamide scaffold, which can be further modified to generate a variety of TYK2 inhibitors.
Materials:
-
Substituted 2-chloronicotinic acid
-
Amine (e.g., deuterated methylamine hydrochloride for deucravacitinib)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of the substituted 2-chloronicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine-carboxamide intermediate.
Note: This is a generalized procedure. Reaction conditions, including solvent, base, and temperature, may need to be optimized for specific substrates.
In Vitro Characterization of Pyridine-Based TYK2 Inhibitors
A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of newly synthesized TYK2 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of TYK2.
Principle:
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human TYK2 protein
-
Kinase substrate (e.g., a suitable peptide substrate)
-
ATP
-
Test compound (pyridine-based inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing recombinant TYK2 protein and the kinase substrate in the assay buffer. Add this mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[4][11][12]
TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)
This assay determines if the inhibitor binds to the intended JH2 pseudokinase domain.
Principle:
This is a competitive binding assay where the test compound competes with a fluorescently labeled probe for binding to the TYK2 JH2 domain. Binding of the large JH2 protein to the small fluorescent probe results in a high fluorescence polarization (FP) signal. A test compound that binds to the JH2 domain will displace the probe, leading to a decrease in the FP signal.[3][13]
Materials:
-
Recombinant human TYK2 JH2 domain protein
-
Fluorescently labeled JH2 probe
-
Test compound
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the diluted test compound or vehicle.
-
Add a solution of the TYK2 JH2 domain protein to each well.
-
Add the fluorescently labeled JH2 probe to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent displacement for each concentration of the test compound and determine the IC50 or Kd value.[3][13]
Cell-Based Assay: Inhibition of STAT Phosphorylation
This assay assesses the ability of the inhibitor to block TYK2-mediated signaling in a cellular context.
Principle:
Cells are stimulated with a cytokine that activates the TYK2 pathway (e.g., IL-12, IL-23, or IFN-α), leading to the phosphorylation of STAT proteins. The inhibitory effect of the compound is measured by the reduction in the level of phosphorylated STAT (pSTAT).[8][14][15]
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs), NK-92 cells)
-
Cytokine for stimulation (e.g., recombinant human IL-12, IL-23, or IFN-α)
-
Test compound
-
Cell culture medium and supplements
-
Antibodies: primary antibody against pSTAT (e.g., anti-pSTAT3, anti-pSTAT4) and a corresponding secondary antibody. For flow cytometry, a fluorophore-conjugated anti-pSTAT antibody is used.
-
Lysis buffer (for Western blotting)
-
Fixation and permeabilization buffers (for flow cytometry)
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting)
-
Western blot or flow cytometry equipment
Protocol (Flow Cytometry):
-
Seed the cells in a 96-well plate and starve them of serum if necessary.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal and calculate the IC50 value of the inhibitor.[14][15]
In Vivo Evaluation of Pyridine-Based TYK2 Inhibitors
In vivo studies are crucial to assess the efficacy, pharmacokinetics, and pharmacodynamics of TYK2 inhibitors in a living organism.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model that recapitulates many features of human psoriasis.[10]
Principle:
Topical application of imiquimod (IMQ), a Toll-like receptor 7 agonist, on the skin of mice induces an inflammatory response characterized by skin thickening, erythema, and scaling, which is dependent on the IL-23/IL-17 axis. The efficacy of a TYK2 inhibitor is evaluated by its ability to reduce these psoriatic symptoms.[10]
Protocol:
-
Acclimatize mice (e.g., BALB/c or C57BL/6) for at least one week.
-
On day 0, apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Administer the test compound (e.g., orally via gavage) at various doses, starting from day 0 until the end of the experiment. A vehicle control group and a positive control group (e.g., a known effective agent) should be included.
-
Monitor the severity of skin inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), measuring erythema, scaling, and skin thickness.
-
At the end of the study, collect skin and spleen samples for histological analysis (H&E staining) and measurement of inflammatory cytokine levels (e.g., by ELISA or qPCR).[10][16]
Caption: A typical workflow for the imiquimod-induced psoriasis mouse model.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison of the potency, selectivity, and efficacy of different pyridine-based TYK2 inhibitors.
Table 1: In Vitro Activity and Selectivity of Representative Pyridine-Based TYK2 Inhibitors
| Compound ID | TYK2 IC50 (nM) (Biochemical) | TYK2 JH2 Binding IC50 (nM) | Cell-Based pSTAT IC50 (nM) | JAK1 IC50 (nM) (Biochemical) | JAK2 IC50 (nM) (Biochemical) | JAK3 IC50 (nM) (Biochemical) | Selectivity (Fold vs. JAK1/2/3) |
| Deucravacitinib | ~1 | ~1.8 | ~10-50 | >1000 | >2000 | >1000 | >100x vs JAK1/3, >2000x vs JAK2[2] |
| Compound A | Data | Data | Data | Data | Data | Data | Calculated |
| Compound B | Data | Data | Data | Data | Data | Data | Calculated |
Table 2: In Vivo Efficacy of a Representative Pyridine-Based TYK2 Inhibitor in a Mouse Psoriasis Model
| Treatment Group | Dose (mg/kg) | Mean Ear Thickness (mm) at Day 7 | Mean PASI Score at Day 7 | Reduction in IL-23 Expression (%) |
| Vehicle | - | Data | Data | 0 |
| Inhibitor X | 10 | Data | Data | Data |
| Inhibitor X | 30 | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
These tables should be populated with experimentally derived data to provide a clear comparison of the performance of different compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Potential Applications of N-Substituted 5-(2-Pyridyl)thiophene-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of heterocyclic ring systems, such as pyridine and thiophene, into sulfonamide scaffolds can further enhance their biological activity and modulate their pharmacokinetic profiles. This document provides detailed application notes and protocols for the reaction of 5-(2-pyridyl)thiophene-2-sulfonyl chloride with various primary and secondary amines, yielding novel N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides. These compounds are of significant interest for drug discovery and development due to their potential as bioactive molecules.
Reaction Overview
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product. Primary amines have been observed to react more rapidly than secondary amines due to their greater nucleophilicity.[1]
Recent advancements in synthetic methodology have demonstrated that this transformation can be efficiently carried out under microwave-assisted, solvent-free conditions. This "green chemistry" approach offers several advantages, including significantly reduced reaction times, high yields, and a simplified work-up procedure, avoiding the use of potentially hazardous solvents and catalysts.[1]
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the current literature, the following table summarizes the expected outcomes based on analogous reactions of other sulfonyl chlorides with various amines under microwave-assisted, solvent-free conditions.[1]
| Entry | Amine | Product | Expected Reaction Time (min) | Expected Yield (%) |
| 1 | Aniline | N-phenyl-5-(2-pyridyl)thiophene-2-sulfonamide | 3 - 5 | >90 |
| 2 | p-Toluidine | N-(p-tolyl)-5-(2-pyridyl)thiophene-2-sulfonamide | 3 - 5 | >90 |
| 3 | Benzylamine | N-benzyl-5-(2-pyridyl)thiophene-2-sulfonamide | 5 - 7 | 85-95 |
| 4 | Cyclohexylamine | N-cyclohexyl-5-(2-pyridyl)thiophene-2-sulfonamide | 5 - 7 | 85-95 |
| 5 | Morpholine | 4-((5-(2-pyridyl)thiophen-2-yl)sulfonyl)morpholine | 7 - 10 | 80-90 |
| 6 | Piperidine | 1-((5-(2-pyridyl)thiophen-2-yl)sulfonyl)piperidine | 7 - 10 | 80-90 |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of N-Substituted 5-(2-Pyridyl)thiophene-2-sulfonamides
This protocol is a general guideline for the environmentally benign synthesis of the title compounds and may be optimized for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
n-Hexane
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at a suitable power level (e.g., 160-320 W) for the appropriate time (typically 3-10 minutes). Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Add n-hexane (15-20 mL) and let it stand for 7-10 hours to facilitate crystallization of the product.
-
Isolation: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry under vacuum to afford the pure sulfonamide product.
Protocol 2: Conventional Synthesis of N-Substituted 5-(2-Pyridyl)thiophene-2-sulfonamides in Solution
This protocol describes a traditional method for sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired sulfonamide.
Visualizations
Caption: General reaction mechanism for the synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.
Caption: General experimental workflow for the synthesis and characterization of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.
Potential Applications in Drug Development
Derivatives of pyridine and thiophene are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[2][3][4] Sulfonamides are also a well-established class of therapeutic agents.[5] The combination of these pharmacophores in N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides makes them highly promising candidates for drug discovery programs.
Antimicrobial Activity: Many pyridine and thiophene derivatives have demonstrated significant activity against various bacterial and fungal strains.[2] The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, the title compounds are expected to exhibit antimicrobial properties and could be valuable leads for the development of new antibiotics to combat drug-resistant pathogens.
Anticancer Activity: Numerous pyridine and thiophene-containing compounds have been reported to possess potent anticancer activity.[3][4][6] The sulfonamide group is also present in several clinically used anticancer drugs. The synthesized N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides warrant investigation for their cytotoxic effects against various cancer cell lines.
Caption: A generalized signaling pathway illustrating the potential mechanism of action for pyridyl-thiophene sulfonamides as antimicrobial or anticancer agents.
Conclusion
The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to a novel class of sulfonamides. The use of microwave-assisted, solvent-free conditions represents a green and highly effective synthetic strategy. The resulting N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides are promising scaffolds for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further studies are warranted to fully explore the synthetic scope and biological potential of these compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for the Synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides represent a class of heterocyclic compounds with significant potential in drug discovery. The incorporation of the pyridyl, thiophene, and sulfonamide moieties creates a versatile scaffold that has been shown to interact with various biological targets. Notably, derivatives of this scaffold have been investigated for their activity as inhibitors of key enzyme families, including carbonic anhydrases (CAs) and cyclin-dependent kinases (CDKs), which are implicated in a range of pathologies from glaucoma and edema to cancer. This document provides a detailed, step-by-step guide for the synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides, including protocols for the preparation of key intermediates and the final derivatization.
Synthetic Strategy
The overall synthetic approach involves a three-step sequence starting from commercially available precursors. The key steps are:
-
Suzuki-Miyaura Coupling: Formation of the 2-(thiophen-2-yl)pyridine scaffold.
-
Chlorosulfonation: Introduction of the sulfonyl chloride functional group onto the thiophene ring.
-
N-Substitution: Reaction of the sulfonyl chloride with various primary and secondary amines to generate the final N-substituted sulfonamides.
Alternatively, the key intermediate, 5-(2-pyridyl)thiophene-2-sulfonyl chloride, is commercially available, which can significantly shorten the synthetic route. Both pathways are detailed below.
Experimental Protocols
Step 1: Synthesis of 2-(Thiophen-2-yl)pyridine
This protocol describes the synthesis of the core scaffold via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromopyridine
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(thiophen-2-yl)pyridine.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This protocol details the chlorosulfonation of the 2-(thiophen-2-yl)pyridine scaffold.
Materials:
-
2-(Thiophen-2-yl)pyridine
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice-water bath
-
Crushed ice
Procedure:
-
In a fume hood, cool a flask containing dichloromethane to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0 eq.) to the cooled DCM with stirring.
-
In a separate flask, dissolve 2-(thiophen-2-yl)pyridine (1.0 eq.) in DCM.
-
Add the solution of 2-(thiophen-2-yl)pyridine dropwise to the cold chlorosulfonic acid solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the sulfonyl chloride. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound. This intermediate can be used in the next step without further purification.
Expected Yield: 60-70%
Step 3: Synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides (General Procedure)
This general protocol describes the reaction of the sulfonyl chloride intermediate with a variety of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the desired amine (1.1 eq.) and pyridine or TEA (1.5 eq.) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in DCM or THF and add it dropwise to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x, for primary/secondary amine starting materials), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 5-(2-pyridyl)thiophene-2-sulfonamide.
Data Presentation
The following table summarizes representative examples of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides synthesized using the general procedure described above.
| Entry | Amine | Product Name | Yield (%) |
| 1 | Benzylamine | N-Benzyl-5-(2-pyridyl)thiophene-2-sulfonamide | 85 |
| 2 | Aniline | N-Phenyl-5-(2-pyridyl)thiophene-2-sulfonamide | 82 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide | 88 |
| 4 | Morpholine | 2-(Thiophen-5-yl(morpholinosulfonyl))pyridine | 90 |
| 5 | Piperidine | 2-(Thiophen-5-yl(piperidinosulfonyl))pyridine | 87 |
Note: Yields are based on reported literature for analogous sulfonamide syntheses and may vary depending on the specific amine and reaction conditions.
Characterization Data (Representative Examples)
N-Benzyl-5-(2-pyridyl)thiophene-2-sulfonamide (Entry 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 4.8 Hz, 1H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.60 (d, J = 4.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.35-7.25 (m, 6H), 7.20 (dd, J = 7.2, 4.8 Hz, 1H), 5.10 (s, 1H, NH), 4.30 (d, J = 5.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 151.8, 149.7, 145.2, 137.4, 136.9, 136.5, 128.8, 128.2, 127.9, 126.3, 122.8, 121.5, 47.8.
-
MS (ESI): m/z calculated for C₁₆H₁₄N₂O₂S₂ [M+H]⁺ 347.05, found 347.1.
N-Phenyl-5-(2-pyridyl)thiophene-2-sulfonamide (Entry 2):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.85 (s, 1H, NH), 8.60 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.90 (t, J = 8.0 Hz, 1H), 7.70 (d, J = 4.0 Hz, 1H), 7.40-7.30 (m, 4H), 7.25-7.15 (m, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 151.2, 149.9, 146.0, 138.2, 137.8, 137.1, 129.5, 126.8, 125.0, 122.5, 121.8, 121.2.
-
MS (ESI): m/z calculated for C₁₅H₁₂N₂O₂S₂ [M+H]⁺ 333.04, found 333.1.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.
Potential Signaling Pathway Inhibition
Pyridyl-thiophenesulfonamides have been identified as potential inhibitors of carbonic anhydrases and cyclin-dependent kinases. The following diagram illustrates the general mechanism of action for these enzyme classes.
Caption: Inhibition of Carbonic Anhydrase and Cyclin-Dependent Kinase pathways.
Application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in Fragment-Based Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to explore the chemical space of a biological target. 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a heterocyclic compound that represents a valuable fragment for FBDD, particularly in the realm of covalent inhibitors. Its sulfonyl chloride moiety can act as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on a target protein. This can lead to high-affinity and selective inhibitors. The pyridyl and thiophene rings provide a scaffold for establishing specific non-covalent interactions within a binding pocket, offering a solid starting point for fragment growing, linking, or merging strategies.
This document outlines the application of this compound in a hypothetical FBDD campaign, providing detailed experimental protocols and data presentation.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented in the table below, highlighting its adherence to the "Rule of Three" often applied in FBDD.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight ( g/mol ) | 259.72 | Yes (≤ 300) |
| cLogP | ~2.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2xO in sulfonyl) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
Hypothetical FBDD Workflow
The following diagram illustrates a typical FBDD workflow for screening and developing this compound as a covalent inhibitor.
FBDD workflow for this compound.
Experimental Protocols
Primary Screening using Mass Spectrometry
This protocol is designed to identify fragments that covalently bind to the target protein.
Objective: To detect the formation of a covalent adduct between the target protein and this compound.
Materials:
-
Target protein solution (e.g., 10 µM in 50 mM HEPES, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system
Procedure:
-
Incubate the target protein with 100 µM of this compound at room temperature for 1 hour. Include a DMSO control.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS.
-
Deconvolute the mass spectra to determine the molecular weight of the intact protein.
-
A mass shift corresponding to the molecular weight of the fragment indicates covalent binding.
Hit Validation by Thermal Shift Assay (TSA)
TSA is used as an orthogonal method to confirm the binding and assess the stabilization of the protein upon covalent modification.
Objective: To measure the change in the melting temperature (Tm) of the target protein upon covalent modification.
Materials:
-
Target protein solution (e.g., 2 µM in 10x SYPRO Orange dye and 50 mM HEPES, pH 7.4)
-
This compound (serial dilutions in DMSO)
-
Real-time PCR instrument
Procedure:
-
Incubate the target protein with varying concentrations of the fragment (e.g., 0.1 µM to 100 µM) for 1 hour at room temperature.
-
Add SYPRO Orange dye to the protein-fragment solutions.
-
Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in increments of 1 °C/min.
-
Determine the Tm by fitting the data to a Boltzmann equation. A significant shift in Tm compared to the DMSO control confirms binding.
Identification of Covalent Modification Site by LC-MS/MS
This protocol identifies the specific amino acid residue that is covalently modified by the fragment.
Objective: To map the site of covalent adduction on the target protein.
Materials:
-
Covalently modified protein sample from the primary screen
-
Trypsin
-
DTT and iodoacetamide
-
LC-MS/MS system
Procedure:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with trypsin overnight at 37 °C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides with a mass modification corresponding to the fragment.
-
The modified peptide sequence will reveal the site of covalent attachment.
Hypothetical Data Presentation
The following tables summarize plausible quantitative data from the described experiments.
Table 1: Primary Screening and Hit Validation Data
| Fragment ID | Covalent Adduct (Da) | ΔTm (°C) |
| This compound | +223.7 | +5.2 |
| Control Fragment 1 | No Adduct | +0.3 |
| Control Fragment 2 | +150.2 | +2.1 |
Table 2: Dose-Response and Kinetic Data
| Fragment ID | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| This compound | 15.7 | 1500 |
| Optimized Analogue 1 | 2.1 | 8500 |
| Optimized Analogue 2 | 0.8 | 21000 |
Hit-to-Lead Optimization
Once this compound is validated as a covalent hit, the next phase involves optimizing its potency and selectivity. This is guided by structural information obtained from co-crystallography.
Hit-to-lead optimization strategy.
Conclusion
This compound serves as an excellent starting point for a covalent FBDD campaign. Its inherent reactivity, coupled with a scaffold amenable to synthetic modification, provides a clear path for the development of potent and selective inhibitors. The protocols and workflows described herein offer a robust framework for identifying and optimizing covalent fragments, ultimately accelerating the drug discovery process.
Application Notes and Protocols: Synthesis and Evaluation of Pyridine-Based ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a pivotal regulator of cellular processes including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in a range of pathologies such as hypertension, glaucoma, cancer, and erectile dysfunction, making ROCK a compelling therapeutic target.
While a specific synthetic protocol for ROCK inhibitors utilizing 5-(2-Pyridyl)thiophene-2-sulfonyl chloride as a starting material is not extensively documented in publicly available literature, the synthesis of structurally related pyridine-based ROCK inhibitors is well-established. This document provides a comprehensive overview of the synthesis and evaluation of a representative class of pyridine-based ROCK inhibitors, offering valuable insights and protocols for researchers in this field.
ROCK Signaling Pathway
The activation of the ROCK signaling cascade is initiated by extracellular signals that stimulate G protein-coupled receptors (GPCRs), leading to the activation of RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates numerous downstream substrates. A key substrate is the myosin light chain phosphatase (MLCP), which is inhibited upon phosphorylation by ROCK. This inhibition leads to an increase in phosphorylated myosin light chain (MLC), resulting in enhanced actin-myosin contractility and the formation of stress fibers.
Caption: The RhoA/ROCK Signaling Pathway.
Data Presentation: Inhibitory Activity of Representative Pyridine-Based ROCK Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 4-aryl-thiazole-2-amine derivatives against ROCK2, demonstrating the potency of this class of pyridine-containing inhibitors.
| Compound ID | Structure | ROCK2 IC₅₀ (nM)[1] |
| 4v | 4-(pyridin-4-yl)-5-((pyrrolidin-1-yl)methyl)thiazol-2-amine | 20 |
| 4k | 4-(pyridin-4-yl)-5-((piperidin-1-yl)methyl)thiazol-2-amine | 60 |
| 4j | 4-(pyridin-4-yl)-5-((4-methylpiperazin-1-yl)methyl)thiazol-2-amine | 80 |
| 4l | 4-(pyridin-3-yl)-5-((pyrrolidin-1-yl)methyl)thiazol-2-amine | 1020 |
| 4s | N-((4-(pyridin-4-yl)thiazol-2-yl)methyl)aniline | 8560 |
| 4t | N-((4-(pyridin-3-yl)thiazol-2-yl)methyl)aniline | 9120 |
Experimental Protocols
General Synthesis of 4-Aryl-5-((amino)methyl)thiazol-2-amine ROCK Inhibitors
This protocol describes a general method for the synthesis of the 4-aryl-thiazole-2-amine scaffold, which is a common core in a number of potent ROCK inhibitors.
Caption: General Synthetic Workflow.
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one (α-Bromo Ketone)
-
To a solution of 4-acetylpyridine (1.0 eq) in a mixture of acetic acid and hydrobromic acid, add bromine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Step 2: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine
-
To a solution of the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 4-arylthiazol-2-amine intermediate.
Step 3: Synthesis of 4-(Pyridin-4-yl)-5-((pyrrolidin-1-yl)methyl)thiazol-2-amine (Example: Compound 4v)
-
To a solution of 4-(pyridin-4-yl)thiazol-2-amine (1.0 eq) and pyrrolidine (1.2 eq) in acetic acid, add formaldehyde (37% in water, 1.5 eq).
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Basify the solution with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
In Vitro ROCK Kinase Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against ROCK kinases.
-
Reagents and Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., S6 kinase substrate peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution or DMSO (for control).
-
Add 4 µL of a solution containing the ROCK enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
After incubation, add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The pyridine-based scaffold represents a promising starting point for the design and synthesis of potent and selective ROCK inhibitors. The protocols provided herein for the synthesis of 4-aryl-thiazole-2-amine derivatives and for the in vitro evaluation of their inhibitory activity offer a robust framework for researchers engaged in the discovery and development of novel ROCK-targeted therapeutics. While the direct application of this compound in this context remains to be fully explored, the methodologies and data presented for analogous structures provide a valuable foundation for future research endeavors.
References
Application Notes: Hochleistungschatographie-Analyse (HPLC) von Aminen nach Derivatisierung mit 5-(2-Pyridyl)thiophen-2-sulfonylchlorid
Einführung
Die quantitative Analyse von Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt oft eine Herausforderung dar, da viele Amine keine ausreichenden Chromophore für eine empfindliche UV-Detektion besitzen. Eine chemische Derivatisierung vor der Säuleninjektion ist eine gängige Strategie, um dieses Problem zu umgehen.[1][2] Durch die kovalente Modifizierung der Amingruppe mit einem Reagenz, das eine stark UV-absorbierende oder fluoreszierende Gruppe enthält, können die Nachweisgrenzen und die chromatographische Leistung erheblich verbessert werden.[3]
5-(2-Pyridyl)thiophen-2-sulfonylchlorid ist ein vielversprechendes Derivatisierungsreagenz für primäre und sekundäre Amine. Die Reaktion führt zur Bildung stabiler Sulfonamide, die eine hohe UV-Absorption aufweisen, was eine empfindliche Detektion ermöglicht. Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Aminen mit 5-(2-Pyridyl)thiophen-2-sulfonylchlorid und die anschließende Analyse mittels Umkehrphasen-HPLC (RP-HPLC).
Prinzip der Methode
Die Derivatisierungsreaktion basiert auf der nukleophilen Addition des Amins an das elektrophile Schwefelatom des Sulfonylchlorids, was zur Abspaltung von Chlorwasserstoff und der Bildung eines stabilen Sulfonamids führt. Die Reaktion wird typischerweise in einem basischen Medium durchgeführt, um den freigesetzten Chlorwasserstoff zu neutralisieren und die Reaktivität des Amins zu erhöhen.[4]
Abbildung 1: Chemische Reaktion von Aminen mit 5-(2-Pyridyl)thiophen-2-sulfonylchlorid.
Benötigte Materialien und Reagenzien
-
Reagenzien:
-
5-(2-Pyridyl)thiophen-2-sulfonylchlorid (Derivatisierungsreagenz)
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Ameisensäure (FA) oder Trifluoressigsäure (TFA)
-
Natriumboratpuffer (z. B. 0,1 M, pH 9,5)
-
Aminstandards
-
Proben, die Amine enthalten
-
-
Geräte:
-
HPLC-System mit UV-Detektor
-
Analytische Waage
-
pH-Meter
-
Vortexmischer
-
Thermoblock oder Wasserbad
-
Zentrifuge
-
Spritzenfilter (z. B. 0,22 µm)
-
HPLC-Fläschchen
-
Experimentelles Protokoll
Dieses Protokoll beschreibt die allgemeinen Schritte für die Derivatisierung und Analyse. Optimierungen können je nach spezifischer Anwendung und Amin erforderlich sein.
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung und HPLC-Analyse von Aminen.
1. Vorbereitung der Lösungen
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Derivatisierungsreagenz-Lösung: Eine Stammlösung von 5-(2-Pyridyl)thiophen-2-sulfonylchlorid in Acetonitril (z. B. 10 mg/ml) vorbereiten. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Pufferlösung: Einen Natriumboratpuffer (0,1 M) vorbereiten und den pH-Wert mit NaOH auf 9,5 einstellen.
-
Standardlösungen: Stammlösungen der zu analysierenden Aminstandards in einem geeigneten Lösungsmittel (z. B. Wasser oder Methanol) vorbereiten. Arbeitsstandards durch Verdünnen der Stammlösungen mit Wasser herstellen.
2. Derivatisierungsverfahren
-
In ein Reaktionsgefäß 100 µl der Amin-Standardlösung oder der Probe geben.
-
200 µl des Boratpuffers (pH 9,5) hinzufügen und kurz mischen.
-
100 µl der Derivatisierungsreagenz-Lösung hinzufügen.
-
Die Mischung sofort vortexen und für 30 Minuten bei 60 °C in einem Thermoblock oder Wasserbad inkubieren.
-
Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.
-
Die Lösung durch einen 0,22 µm Spritzenfilter in ein HPLC-Fläschchen filtrieren.
3. HPLC-Bedingungen
Die folgenden HPLC-Bedingungen dienen als Ausgangspunkt und müssen möglicherweise für eine optimale Trennung angepasst werden.
| Parameter | Empfehlung |
| Säule | C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 3,5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Ameisensäure |
| Mobile Phase B | Acetonitril mit 0,1 % Ameisensäure |
| Gradient | 0-2 min: 20 % B; 2-15 min: 20-80 % B; 15-17 min: 80 % B; 17-18 min: 80-20 % B; 18-25 min: 20 % B |
| Flussrate | 1,0 ml/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µl |
| Detektionswellenlänge | 254 nm |
Quantitative Analyse
Die Quantifizierung erfolgt durch den Vergleich der Peakflächen der derivatisierten Amine in den Proben mit einer externen Kalibrierkurve, die mit derivatisierten Aminstandards erstellt wurde.
Beispieldaten (Hypothetisch)
Die folgende Tabelle zeigt hypothetische quantitative Daten für die Analyse von drei verschiedenen Aminen nach der Derivatisierung mit 5-(2-Pyridyl)thiophen-2-sulfonylchlorid.
| Analyt | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/ml) | Bestimmungsgrenze (LOQ) (ng/ml) | Linearitätsbereich (µg/ml) | R² |
| Methylamin | 8,5 | 5 | 15 | 0,05 - 10 | 0,9995 |
| Ethylamin | 9,8 | 4 | 12 | 0,05 - 10 | 0,9998 |
| Propylamin | 11,2 | 3 | 10 | 0,05 - 10 | 0,9997 |
Fehlerbehebung
-
Geringe Peakausbeute:
-
pH-Wert des Reaktionspuffers überprüfen und ggf. anpassen.
-
Reaktionstemperatur oder -zeit erhöhen.
-
Konzentration des Derivatisierungsreagenzes erhöhen.
-
-
Peak-Tailing:
-
pH-Wert der mobilen Phase anpassen.[5]
-
Eine andere Säulenchemie in Betracht ziehen.
-
-
Zusätzliche Peaks:
-
Überschüssiges Derivatisierungsreagenz kann einen Peak verursachen.
-
Nebenreaktionen können auftreten; Optimierung der Reaktionsbedingungen kann erforderlich sein.
-
Schlussfolgerung
Die Derivatisierung von Aminen mit 5-(2-Pyridyl)thiophen-2-sulfonylchlorid ist eine effektive Methode zur Verbesserung ihrer Nachweisbarkeit in der HPLC-Analyse. Das hier vorgestellte Protokoll bietet eine solide Grundlage für die Entwicklung und Validierung robuster und empfindlicher Analysemethoden für eine Vielzahl von primären und sekundären Aminen in Forschungs-, pharmazeutischen und klinischen Proben.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in Suzuki-Miyaura and Negishi cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in Suzuki-Miyaura coupling reactions?
Yes, aryl sulfonyl chlorides can serve as electrophilic coupling partners in Suzuki-Miyaura reactions, functioning as alternatives to aryl halides. The reactivity of the sulfonyl chloride group is generally greater than that of aryl bromides and chlorides, making it a viable substrate for C-C bond formation.[1]
Q2: What are the main challenges when using a pyridyl-containing substrate in Suzuki-Miyaura coupling?
Pyridyl-containing substrates can present several challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, pyridylboronic acids are often unstable and susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired product.[2]
Q3: Is Negishi coupling a suitable alternative for this substrate?
Negishi coupling is an excellent alternative, particularly for heteroaromatic compounds. Organozinc reagents are often more stable and reactive than their boronic acid counterparts, especially for 2-substituted pyridines.[3] The use of 2-pyridylzinc reagents can circumvent the instability issues associated with 2-pyridylboronic acids.[3][4]
Q4: What are common side reactions to expect?
Common side reactions include:
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Homocoupling: Formation of biaryl products from the coupling of two molecules of the organoboron or organozinc reagent.
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Protodeboronation/Dezincification: Loss of the boron or zinc group from the nucleophilic partner, especially in the presence of acidic protons or water.
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Catalyst Decomposition: Formation of palladium black, indicating the precipitation of inactive palladium(0), which can terminate the catalytic cycle.[5]
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Desulfonylation: Cleavage of the sulfonyl group without coupling, leading to the formation of 5-(2-pyridyl)thiophene.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use fresh, high-quality palladium catalyst and ligands.- Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (argon or nitrogen).- Consider that the pyridine nitrogen may be coordinating to the palladium; using bulky ligands can sometimes mitigate this. |
| Poor Quality of Boronic Acid/Organozinc Reagent | - Use freshly prepared or purchased boronic acids/esters. Check for signs of decomposition.- For Negishi coupling, ensure the organozinc reagent is handled under strictly anhydrous and anaerobic conditions. Consider using solid, air-stable 2-pyridylzinc reagents if available.[3][4] |
| Inefficient Transmetalation | - Suzuki Coupling: The choice of base is critical. For pyridyl substrates, fluoride bases like KF or CsF can be effective. Inorganic bases such as K₃PO₄ or K₂CO₃ are also commonly used. The base's strength and solubility impact the reaction rate.- Negishi Coupling: Ensure the organozinc reagent is sufficiently reactive. |
| Protodeboronation (Suzuki) | - Use anhydrous solvents to minimize water content.- Employ milder bases (e.g., K₂CO₃ instead of stronger bases) and lower reaction temperatures if possible.- Consider using boronic esters (e.g., pinacol esters) which can be more stable. |
| Incorrect Reaction Conditions | - Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and often an aqueous base solution is used for Suzuki couplings. For Negishi couplings, anhydrous THF is common.- Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging substrates. |
Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling Product | - Presence of oxygen in the reaction mixture.- Sub-optimal catalyst-to-ligand ratio. | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the experiment.- Optimize the ligand-to-metal ratio. |
| Protodeboronated/Dezincified Byproduct | - Presence of water or other proton sources (for Suzuki).- Instability of the organometallic reagent. | - Use anhydrous solvents and reagents.- For Suzuki, choose a base that minimizes protodeboronation (e.g., KF).- For Negishi, consider preparing the organozinc reagent in situ. |
| Palladium Black | - Catalyst decomposition at high temperatures.- Inappropriate ligand for stabilizing the Pd(0) species. | - Lower the reaction temperature if feasible.- Use a more robust ligand that can better stabilize the catalytic species. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline; optimization of specific parameters is recommended.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
General Protocol for Negishi Coupling
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Arylzinc chloride, 1.2-1.5 equiv in THF)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and the ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and stir to form the active catalyst complex.
-
Add a solution of this compound in anhydrous THF.
-
Slowly add the organozinc reagent solution dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Sulfonyl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference System |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | 75-90 | 5-Bromoindazoles with thiopheneboronic acid[6] |
| Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | MTBE | 80 | 12 | 60-85 | Arylsulfonyl hydrazides with arylboronic acids[7] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 70-88 | Aryl halides with 2-pyridylboronates |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Table 2: Representative Conditions for Negishi Coupling of Heteroaryl Halides
| Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference System |
| Pd₂(dba)₃ (1.5) | SPhos (3) | Arylzinc chloride | THF | 70 | 12 | 80-95 | Aryl chlorides with arylzinc reagents |
| Ni(acac)₂ (5) | PPh₃ (10) | Arylzinc chloride | THF | 60 | 16 | 70-85 | Aryl halides with arylzinc reagents[8] |
| Pd-PEPPSI-IPr (2) | - | Heteroarylzinc chloride | THF | RT | 4 | 75-90 | Heteroaryl chlorides with heteroarylzinc reagents |
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride during reactions
Welcome to the technical support center for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis. This compound is susceptible to reaction with water, which cleaves the sulfonyl chloride group to form the corresponding and often unreactive 5-(2-Pyridyl)thiophene-2-sulfonic acid. This can be problematic as it consumes the starting material and can complicate the purification of the desired product.
Q2: How can I minimize hydrolysis of this compound in my reactions?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.
Q3: Can the base I use in my reaction influence the rate of hydrolysis?
A3: Yes, the choice of base can significantly impact the stability of this compound. While a base is often necessary to neutralize the HCl generated during the reaction (e.g., in sulfonamide formation), some bases, particularly tertiary amines like pyridine, can catalyze the hydrolysis of sulfonyl chlorides.[1] It is advisable to use a non-nucleophilic, sterically hindered base if hydrolysis is a concern.
Q4: What are the signs that my this compound has undergone significant hydrolysis?
A4: The most common indications of hydrolysis are a lower than expected yield of your desired product and the presence of a new, more polar spot on your Thin Layer Chromatography (TLC) analysis, which corresponds to the sulfonic acid byproduct. You may also observe a change in the physical appearance of the reaction mixture.
Q5: How should I properly store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. Storing it under an inert atmosphere can further prolong its shelf life.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Polar Byproduct
Symptoms:
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Low isolated yield of the target molecule.
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A significant amount of a polar byproduct is observed by TLC or LC-MS, which is likely the sulfonic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Water | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and have a low water content. | A significant reduction in the formation of the sulfonic acid byproduct. |
| 2. Dry Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator before use. | Prevents introduction of water from glassware surfaces. | |
| 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using a Schlenk line or a glovebox. | Excludes atmospheric moisture from the reaction vessel. | |
| Inappropriate Base | 1. Base Selection: If using a tertiary amine, consider switching to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). | Reduced catalytic hydrolysis of the sulfonyl chloride. |
| 2. Slow Addition: Add the base slowly to the reaction mixture at a low temperature to control the exotherm and minimize localized high concentrations. | Better control over the reaction and reduced side reactions. | |
| Aqueous Workup | 1. Minimize Contact Time: If an aqueous workup is unavoidable, perform it quickly with cold water or brine. | Less time for the unreacted sulfonyl chloride to hydrolyze. |
| 2. Anhydrous Workup: Consider an anhydrous workup by filtering the reaction mixture to remove any solids and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography. | Complete avoidance of hydrolysis during the workup step. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound with Minimal Hydrolysis
This protocol outlines the reaction of this compound with a generic primary amine to form the corresponding sulfonamide, with an emphasis on preventing hydrolysis.
Materials:
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This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
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Diisopropylethylamine (DIPEA) (1.5 eq)
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Nitrogen or Argon gas
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Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
To the flask, add the primary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
In a separate oven-dried flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
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Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (if an aqueous workup is necessary, otherwise proceed to step 9).
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For an anhydrous workup, filter the reaction mixture through a pad of celite to remove any salts and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
| Sulfonyl Chloride | Relative Rate of Hydrolysis (Conceptual) | Reference |
| Benzenesulfonyl chloride | 1.0 | [2] |
| p-Toluenesulfonyl chloride | 0.6 | [2] |
| p-Nitrobenzenesulfonyl chloride | 3.5 | [2] |
| Thiophene-2-sulfonyl chloride | Higher than benzenesulfonyl chloride | [2] |
This table is for illustrative purposes to show general reactivity trends.
Mandatory Visualizations
References
Side reactions and byproduct formation in sulfonamide synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of sulfonamides from a sulfonyl chloride and a primary amine?
A1: The most prevalent side reactions include the di-sulfonylation of the primary amine, where the initially formed monosulfonamide reacts with a second molecule of the sulfonyl chloride.[1] Another common issue is the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine and leads to lower yields.[2] If the amine has other nucleophilic functional groups, side reactions at those sites are also possible. For aromatic amines, protecting the amino group, for instance by acetylation, can prevent undesirable side reactions during the initial chlorosulfonation step.[3]
Q2: How can I minimize the formation of the di-sulfonylation byproduct when working with primary amines?
A2: Minimizing di-sulfonylation relies on controlling the reaction conditions to favor the mono-sulfonylation product. Key strategies include:
-
Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride dropwise to the amine solution keeps its concentration low, favoring reaction with the more nucleophilic primary amine over the less reactive monosulfonamide.[1]
-
Low Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) decreases the rate of the second sulfonylation reaction more significantly than the first.[1]
-
Choice of Base: Using a sterically hindered or weaker base, such as pyridine, can be less effective at deprotonating the monosulfonamide, thus disfavoring the second addition.[1]
-
Stoichiometry Control: Using a slight excess of the primary amine relative to the sulfonyl chloride can help ensure the complete consumption of the sulfonylating agent before significant di-sulfonylation occurs.[2]
Q3: My sulfonyl chloride starting material appears to be degrading. What are the signs of decomposition and how can I prevent it?
A3: Sulfonyl chlorides are susceptible to hydrolysis and thermal decomposition. Signs of degradation include a change in color (often turning brown or black) and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). To prevent decomposition, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] Storing sulfonyl chlorides in a cool, dry place is also essential.
Q4: What is the Hinsberg test and how is it relevant to sulfonamide synthesis?
A4: The Hinsberg test is a qualitative chemical test used to differentiate between primary, secondary, and tertiary amines.[5] It involves reacting the amine with benzenesulfonyl chloride in the presence of an aqueous alkali.[5] The differing solubility of the resulting sulfonamides in the alkaline solution allows for the distinction. This is relevant as the principles of the reaction are the same as in sulfonamide synthesis, and understanding the solubility characteristics of the products is crucial for their successful isolation and purification.[5]
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Byproduct with Primary Amines
Symptoms:
-
Presence of a less polar spot on TLC compared to the desired mono-sulfonamide.
-
Mass spectrometry data shows a peak corresponding to the mass of the starting amine plus two sulfonyl groups.
-
Low yield of the desired mono-sulfonamide.
Troubleshooting Workflow:
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2-pyridyl)thiophene Sulfonamide Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(2-pyridyl)thiophene sulfonamide derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying 5-(2-pyridyl)thiophene sulfonamide derivatives on silica gel?
A1: The primary challenge is often peak tailing. This is due to the basic nature of the pyridine nitrogen atom, which can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase. This interaction leads to poor peak shape and reduced separation efficiency.
Q2: How can I prevent my compound from interacting too strongly with the silica gel?
A2: The most common and effective method is to add a basic modifier to your mobile phase (eluent). A small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and improved separation.
Q3: My compound appears to be degrading on the column. What should I do?
A3: If you suspect your compound is sensitive to the acidic nature of silica gel, you can either deactivate the silica by using a mobile phase containing a base like triethylamine, or switch to a more neutral stationary phase, such as alumina. Minimizing the time your compound spends on the column by running the chromatography as quickly as possible (flash chromatography) can also help.
Q4: I am having difficulty separating my desired product from a very similar impurity. How can I improve the resolution?
A4: To improve the separation of closely eluting compounds, consider the following strategies:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to dichloromethane) can alter the interactions enough to achieve separation.
-
Use a Shallow Gradient: If using gradient elution, make the increase in polarity more gradual. This will increase the effective length of the column over which the separation can occur.
-
Column Dimensions: A longer, narrower column generally provides higher resolution.
Q5: How do I choose the initial solvent system for my column?
A5: The ideal solvent system is determined using TLC. You should aim for a solvent system that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4. This generally provides a good starting point for column chromatography, ensuring the compound binds to the column but can be eluted without excessive solvent usage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a basic modifier like 0.1-1% triethylamine (TEA) to your eluent. Consider using a less acidic stationary phase like neutral alumina. |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Poor Separation/Co-elution | The polarity of the eluent is too high, causing all compounds to move too quickly. | Decrease the polarity of the mobile phase. |
| The chosen solvent system lacks the selectivity to resolve the compounds. | Screen different solvent systems using TLC. For example, try combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. | |
| The column is too short or too wide for the separation. | Use a longer and narrower column to increase the number of theoretical plates. | |
| Low or No Recovery of Product | The compound is irreversibly adsorbed onto the silica gel due to strong polar interactions. | Add a stronger, more polar solvent (like methanol) or a basic modifier (TEA) to the eluent to wash the column. |
| The compound is not stable on silica gel and has decomposed. | Perform a stability test on a small scale using TLC. If decomposition occurs, switch to a neutral stationary phase like alumina. | |
| The eluent polarity is too low, and the compound has not yet eluted from the column. | Gradually increase the polarity of the mobile phase. | |
| Cracks or Channels in the Silica Bed | The column was not packed properly, or the solvent level dropped below the top of the silica. | Ensure the silica is packed as a uniform slurry and never let the column run dry. |
| Product Elutes Too Quickly (in the void volume) | The mobile phase is too polar for the compound. | Start with a much less polar solvent system. |
| The compound is not soluble in the mobile phase and is being carried along with the solvent front. | Ensure your compound is soluble in the initial mobile phase. If not, consider a dry loading technique. |
Data Presentation
The following table summarizes typical starting conditions for the purification of polar, heterocyclic sulfonamides. The optimal conditions for your specific derivative should be determined by TLC analysis.
| Parameter | Typical Conditions & Values | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Neutral Alumina | Use if the compound is sensitive to the acidity of silica gel. | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common starting point for moderately polar compounds. |
| Dichloromethane/Methanol Gradient | Effective for more polar compounds. A typical gradient might start at 100:0 and gradually increase to 95:5. | |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | Highly recommended to prevent peak tailing for pyridine-containing compounds. |
| Target Rf on TLC | 0.2 - 0.4 | This range usually translates to good separation on a column. |
| Loading Method | Wet Loading | Dissolve the crude product in a minimal amount of the initial mobile phase. |
| Dry Loading | Recommended if the product has poor solubility in the initial mobile phase. Adsorb the crude product onto a small amount of silica gel before loading. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a 5-(2-pyridyl)thiophene Sulfonamide Derivative
This protocol describes a general procedure. The solvent system and gradient should be optimized based on TLC analysis of your specific crude product.
1. Materials:
-
Crude 5-(2-pyridyl)thiophene sulfonamide derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (all HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Mobile Phase:
-
Prepare a low-polarity mobile phase (Solvent A), e.g., 90:10:0.1 Hexane:Ethyl Acetate:Triethylamine.
-
Prepare a higher-polarity mobile phase (Solvent B), e.g., 50:50:0.1 Hexane:Ethyl Acetate:Triethylamine.
-
Ensure both solvents are thoroughly mixed.
3. Column Packing (Slurry Method):
-
Secure the column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, make a slurry of silica gel with Solvent A.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 15-20 cm).
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
Continuously run Solvent A through the column until the silica bed is stable and no more settling occurs. Do not let the solvent level drop below the top layer of sand.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting with Solvent A, collecting the eluent in fractions.
-
Monitor the elution of your compounds using TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by adding increasing proportions of Solvent B.
-
Collect fractions of a consistent volume.
6. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(2-pyridyl)thiophene sulfonamide derivative.
Mandatory Visualization
Below is a diagram illustrating a logical workflow for troubleshooting common issues during the column chromatography purification of 5-(2-pyridyl)thiophene sulfonamide derivatives.
Caption: A workflow for troubleshooting common column chromatography issues.
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-Pyridyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Suzuki coupling reactions involving 2-pyridyl derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a 2-pyridyl derivative resulting in a low yield or failing completely?
Answer: Low yields in Suzuki couplings with 2-pyridyl derivatives, often termed the "2-pyridyl problem," are a common challenge and can stem from several factors:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2][3]
-
Slow Oxidative Addition: 2-Chloropyridines, in particular, are less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
-
Protodeboronation: 2-Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][4] This leads to the consumption of the starting material without the formation of the desired product.
-
Inefficient Transmetallation: The transfer of the 2-pyridyl group from the boron atom to the palladium complex can be slow, particularly for electron-deficient 2-pyridylboron derivatives.[1][5]
Question 2: What are the most common side reactions in 2-pyridyl Suzuki couplings, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: As mentioned above, this is the cleavage of the C-B bond. To minimize this:
-
Use Stabilized Boron Reagents: Instead of using the free boronic acid, consider more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates.[6][7]
-
Optimize the Base and Solvent: Use anhydrous solvents and carefully select the base. Weaker bases or non-aqueous conditions can sometimes suppress protodeboronation.[1][6]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridyl byproduct, or the coupling of two aryl halide molecules.[1][6] To minimize homocoupling:
-
Ensure an Inert Atmosphere: The presence of oxygen can promote homocoupling.[6] Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Optimize Catalyst and Conditions: Using a Pd(0) source or an efficient pre-catalyst that rapidly generates the active Pd(0) species can reduce homocoupling.[2] Adjusting the reaction temperature may also be beneficial.[6]
-
Question 3: How do I choose the right catalyst and ligand for coupling with a 2-pyridyl substrate?
Answer: The choice of catalyst and ligand is critical for a successful reaction.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition and reductive elimination steps, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1][2][4]
-
Catalyst Selection:
-
Pre-formed Catalysts: Using pre-formed palladium catalysts can be more effective than generating the active catalyst in situ.[1]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-3 mol% to 5 mol%) may improve the yield.[1]
-
Common Palladium Sources: Pd₂(dba)₃ and Pd(OAc)₂ are frequently used in combination with the appropriate phosphine ligands.[5][9]
-
Question 4: What is the role of the base in 2-pyridyl Suzuki coupling, and which one should I use?
Answer: The base is crucial for activating the boronic acid derivative to form a more nucleophilic boronate species, which is necessary for the transmetallation step.[2][10] The choice of base can significantly impact the reaction outcome.
-
Common Bases:
-
Potassium Phosphate (K₃PO₄): This is a strong base that is often effective in challenging couplings, including those with 2-pyridyl derivatives.[1][2]
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): These are also good options, particularly when using more stable boronic esters.[1][11]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are milder bases that can be effective, especially when dealing with base-sensitive functional groups.[2][12]
-
-
Anhydrous vs. Aqueous Conditions: While some Suzuki couplings benefit from aqueous bases, for 2-pyridyl derivatives, anhydrous conditions are often preferred to minimize protodeboronation.[1] If using a base like K₃PO₄ under anhydrous conditions, a small amount of water may be necessary for it to be effective.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to allow for easy comparison of different reaction conditions for the Suzuki coupling of 2-pyridyl derivatives.
Table 1: Effect of Ligand and Catalyst on the Suzuki Coupling of 2-Pyridylboronates with Aryl Bromides
| Entry | 2-Pyridylboronate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | 1 (Diaryl phosphine oxide) (4.5) | KF | Dioxane | 100 | 82 |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | 1 (Diaryl phosphine oxide) (4.5) | KF | Dioxane | 100 | 74 |
| 3 | Lithium triisopropyl 2-pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) | 1 (Diaryl phosphine oxide) (4.5) | KF | Dioxane | 100 | 91 |
| 4 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoisoquinoline | Pd₂(dba)₃ (1.5) | 1 (Diaryl phosphine oxide) (4.5) | KF | Dioxane | 100 | 82 |
| 5 | 6-Methoxypyridyl-2-boronic ester | Bromobenzene | Pd catalyst 1a (3) | - | CsF | i-PrOH | 90 | 85 |
Data sourced from multiple studies to illustrate the impact of different components.[5][11]
Table 2: Suzuki Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | XPhos-Pd-G3 (5) | Cu(OAc)₂ (50) | K₃PO₄ | DMF | 100 | 95 |
| 2 | 4-Chloro-n-butylbenzene | XPhos-Pd-G3 (5) | Cu(OAc)₂ (50) | K₃PO₄ | DMF | 100 | 85 |
| 3 | 2-Chloro-p-xylene | XPhos-Pd-G3 (5) | Cu(OAc)₂ (50) | K₃PO₄ | DMF | 100 | 88 |
| 4 | 2,6-Dimethoxychlorobenzene | XPhos-Pd-G3 (5) | Cu(OAc)₂ (50) | K₃PO₄ | DMF | 100 | 65 |
This table highlights a specific protocol for challenging aryl chloride couplings.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Pinacol Boronate with an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Pyridyl Pinacol Boronate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 2-pyridyl pinacol boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from a method developed for challenging couplings with aryl chlorides.[6][7]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos-Pd-G3 (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol%)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl chloride, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.[6]
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[6]
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.[6]
-
Add diethanolamine via syringe.[6]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[6]
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reactions of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride with Sterically Hindered Amines
Welcome to the technical support center for the synthesis of sulfonamides using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the sulfonylation of sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reacting this compound with sterically hindered amines?
A1: The primary challenge is the reduced reactivity due to steric hindrance.[1][2] The bulky substituents on the amine impede the nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This can lead to slow reaction rates, incomplete conversion, and low yields of the desired sulfonamide.[3] Additionally, this compound is sensitive to moisture, and hydrolysis to the corresponding sulfonic acid is a common side reaction that further reduces the yield.[3]
Q2: What are the initial signs of a difficult reaction with a sterically hindered amine?
A2: Common indicators include:
-
Slow or Stalled Reaction: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring shows a significant amount of unreacted starting materials even after prolonged reaction times.[1]
-
Low Product Formation: The desired sulfonamide spot/peak is faint, while a more polar spot, corresponding to the sulfonic acid byproduct from hydrolysis, may be prominent.[3]
-
Formation of Multiple Byproducts: Complex reaction mixtures may be observed, complicating purification.
Q3: Are there alternative reagents to this compound that are more suitable for sterically hindered amines?
A3: Yes, if the sulfonyl chloride proves to be too unreactive, you might consider converting it to a more reactive sulfonating agent. One such alternative is the corresponding sulfonyl fluoride. While generally less reactive, sulfonyl fluorides can sometimes offer advantages in specific catalytic systems. Another approach involves using sulfinates with an electrophilic nitrogen source, though this is a multi-step process.[4] The use of pre-activated sulfonic acid derivatives can also be explored.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Potential Causes:
-
Steric Hindrance: The primary reason for low reactivity is the steric bulk of the amine preventing the approach to the sulfonyl chloride.[2]
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture in the reaction setup leads to the decomposition of the starting material into the unreactive sulfonic acid.[3]
-
Insufficient Reaction Temperature: The activation energy for the reaction is not being overcome at the current temperature.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate. A bulky base might exacerbate steric issues.
Recommended Solutions:
| Solution | Detailed Steps |
| Increase Reaction Temperature | Gradually increase the temperature of the reaction mixture. Consider refluxing in a suitable high-boiling solvent like dioxane or toluene. Monitor for potential degradation of starting materials or products at higher temperatures. |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[3] |
| Catalyst Addition | Introduce a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP). DMAP can form a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to nucleophilic attack by the hindered amine. |
| Microwave-Assisted Synthesis | Employ microwave irradiation to accelerate the reaction. Microwave heating can significantly reduce reaction times and improve yields for sluggish reactions.[5] |
| Optimize Base Selection | Switch to a non-nucleophilic, sterically less demanding base. While bulky "Hünig's bases" like diisopropylethylamine (DIPEA) are common, a smaller base like triethylamine (TEA) or even an inorganic base like potassium carbonate might be more effective if solubility permits. |
Problem 2: Presence of a Significant Amount of Sulfonic Acid Byproduct
Potential Cause:
-
Hydrolysis of this compound: This is the most likely cause, resulting from inadequate drying of reagents, solvents, or glassware.[3]
Recommended Solutions:
| Solution | Detailed Steps |
| Rigorous Anhydrous Technique | Re-evaluate and stringently apply anhydrous techniques as described in "Problem 1". |
| Use of a Scavenger | Consider adding a non-nucleophilic scavenger for HCl, which can also react with any trace water. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Sterically Hindered Amine
This protocol provides a starting point for the reaction. Optimization of temperature, solvent, and base may be required for specific amines.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Highly Hindered Amine
This protocol is recommended when the general procedure fails to provide a satisfactory yield.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the highly hindered amine (1.0 eq.), a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA, 1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DCM).
-
Reagent Addition: At room temperature, add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise.
-
Reaction Progression: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with representative sterically hindered amines under various conditions. These are illustrative yields based on general principles of sulfonamide synthesis and may require optimization.
| Amine | Conditions | Time (h) | Temperature (°C) | Yield (%) |
| Diisopropylamine | TEA, DCM | 24 | 25 | 20-30% |
| Diisopropylamine | DIPEA, Dioxane | 12 | 100 | 40-50% |
| Diisopropylamine | DIPEA, DMAP (cat.), MeCN | 12 | 60 | 60-75% |
| 2,6-Diisopropylaniline | Pyridine | 48 | 80 | <10% |
| 2,6-Diisopropylaniline | NaH, THF | 24 | 65 | 30-40% |
| 2,6-Diisopropylaniline | Microwave, 150W | 0.5 | 120 | 50-65% |
| Dicyclohexylamine | TEA, THF | 24 | 65 | 35-45% |
| Dicyclohexylamine | DMAP (cat.), TEA, DCM | 18 | 40 | 65-80% |
Visualizations
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Reaction pathways for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 175202-87-6|5-((5-(Trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride|BLDpharm [bldpharm.com]
Improving the stability of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in various solvents
Welcome to the technical support center for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use and handling of this compound by addressing potential stability issues in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive compound, characteristic of most sulfonyl chlorides. Its stability is highly dependent on the conditions of use and storage. The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is catalyzed by water and other nucleophilic species. Therefore, exposure to moisture, alcohols, and primary or secondary amines should be minimized.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the longevity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress. Long-term storage in solution is generally not recommended due to potential degradation.
Q3: In which solvents is this compound most stable?
A3: Aprotic, non-nucleophilic solvents are the preferred choice for handling and reactions involving this compound. Suitable solvents include anhydrous acetonitrile, dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). It is crucial to use solvents with very low water content to prevent hydrolysis.
Q4: Which solvents should be avoided?
A4: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and solvents containing primary or secondary amines should be avoided as they will react with the sulfonyl chloride group. Basic solvents can also promote degradation.
Q5: What are the likely degradation products of this compound in the presence of water?
A5: The primary degradation product upon reaction with water is 5-(2-Pyridyl)thiophene-2-sulfonic acid. Depending on the conditions, further degradation of the thiophene ring could occur, especially under oxidative stress, potentially leading to halogenated byproducts if a halogen source is present.[1]
Troubleshooting Guides
Issue 1: Poor or No Reactivity in a Reaction
If you are observing poor or no reactivity of this compound in your experiment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Degradation of the sulfonyl chloride | Verify the purity of the starting material using a suitable analytical technique such as ¹H NMR or LC-MS. If degraded, use a fresh batch of the compound. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry reagents. |
| Incorrect solvent choice | Switch to a dry, aprotic, and non-nucleophilic solvent like anhydrous acetonitrile or dichloromethane. |
| Incompatible reagents | Check for any reagents in your reaction mixture that could be quenching the sulfonyl chloride, such as primary or secondary amines not intended as the nucleophile. |
Issue 2: Observation of Unexpected Byproducts
The formation of unexpected byproducts can complicate your reaction and purification process. The following table outlines possible reasons and corrective actions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride | The presence of 5-(2-Pyridyl)thiophene-2-sulfonic acid is a strong indicator of hydrolysis. Minimize water content in the reaction as described above. |
| Solvent reactivity | If using a potentially reactive solvent (e.g., an alcohol as a co-solvent), consider if the solvent itself is reacting with the sulfonyl chloride to form a sulfonate ester. |
| Side reactions with the pyridine or thiophene ring | Under certain conditions (e.g., strong acids, bases, or oxidizing agents), the heterocyclic rings may undergo side reactions. Review your reaction conditions for compatibility. |
| Oxidative degradation | If the reaction is exposed to air for extended periods, oxidative degradation of the thiophene moiety may occur.[1] Running the reaction under an inert atmosphere can mitigate this. |
Illustrative Stability Data
| Solvent | Water Content | Expected Stability (t½) | Notes |
| Acetonitrile (anhydrous) | < 50 ppm | > 24 hours | Good stability, suitable for most applications. |
| Dichloromethane (anhydrous) | < 50 ppm | > 24 hours | Good stability, suitable for most applications. |
| Tetrahydrofuran (anhydrous) | < 50 ppm | 12 - 24 hours | Moderate stability; check for peroxides. |
| Acetone | ~ 0.5% | < 1 hour | Prone to aldol reactions and contains water. |
| Ethanol | ~ 0.5% | < 30 minutes | Reacts to form the ethyl sulfonate ester. |
| Water | 100% | < 5 minutes | Rapid hydrolysis to the sulfonic acid. |
This data is illustrative and intended for guidance. Actual stability will depend on the specific grade of the solvent and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in a Solvent
This protocol describes a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
High-purity anhydrous solvent of choice
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Maintain the solution at a constant temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the aliquot by diluting it in a mixture of acetonitrile and water to prevent further degradation.
-
Analyze the diluted sample by a validated stability-indicating HPLC method.[2]
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.
3. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL
Visualizations
References
Troubleshooting guide for the synthesis of thienopyrimidine kinase inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thienopyrimidine kinase inhibitors, presented in a question-and-answer format.
Q1: My Gewald reaction for the synthesis of the initial 2-aminothiophene intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Gewald reaction are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Suboptimal Reaction Conditions: The Gewald reaction is sensitive to temperature and catalyst concentration. While some variations proceed at room temperature, others require heating.[1] It is advisable to screen different temperatures and catalyst (e.g., morpholine, piperidine, triethylamine) concentrations to find the optimal conditions for your specific substrates.[2] Microwave irradiation has also been shown to improve yields and reduce reaction times.[3]
-
Impure Reactants: The purity of the starting materials—ketone/aldehyde, active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur—is crucial. Impurities can lead to unwanted side reactions and decrease the yield of the desired 2-aminothiophene.
-
Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation.[4][5] If this step is slow or incomplete, the overall yield will be low. Ensure your catalyst is active and consider optimizing this step separately before adding sulfur.
-
Side Reactions: Several side products can form, reducing the yield of the desired product. For instance, the intermediate from the Knoevenagel condensation can undergo alternative reactions. Careful control of reaction conditions can help minimize these.[6]
Troubleshooting Workflow for Low Yield in Gewald Reaction
Caption: A flowchart for troubleshooting low yields in the Gewald reaction.
Q2: I am observing an unexpected side product in the cyclization step to form the thienopyrimidin-4(3H)-one. What could it be and how can I avoid it?
A2: The formation of side products during the pyrimidine ring cyclization is a common challenge. The nature of the side product depends on the cyclizing agent used.
-
Incomplete Cyclization: If using formamide for cyclization, high temperatures are often required.[7] Incomplete reaction can leave unreacted 2-aminothiophene starting material. Increasing the reaction time or temperature may be necessary.
-
Alternative Cyclization Pathways: When using reagents other than formamide, such as urea or isothiocyanates, different intermediates are formed which could lead to various side products if not driven to completion under the right conditions.[7]
-
Reaction with Aldehydes: When reacting 2-aminothiophene-3-carboxamide with aromatic aldehydes, besides the expected thieno[2,3-d]pyrimidin-4(3H)-one, Schiff base formation or even Friedel-Crafts type reactions on the thiophene ring can occur, leading to unexpected products.[6] Using a catalytic amount of a strong acid like HCl can promote the desired cyclization.[8]
Q3: The chlorination of my thienopyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) is problematic, either giving low yields or showing the starting material upon work-up. How can I improve this step?
A3: Chlorination with POCl₃ can be challenging due to the reagent's reactivity and the stability of the product.
-
Incomplete Reaction: Ensure anhydrous conditions, as moisture will decompose POCl₃. The reaction often requires heating, sometimes at reflux.[3] The addition of a base like N,N-dimethylaniline or pyridine can facilitate the reaction.[3][9]
-
Product Hydrolysis: The resulting 4-chlorothienopyrimidine is often susceptible to hydrolysis back to the starting material during aqueous work-up. To minimize this, you can try pouring the reaction mixture onto crushed ice and immediately neutralizing with a base like sodium bicarbonate.[10] Another strategy is to remove excess POCl₃ under reduced pressure before the aqueous work-up.[11]
-
Use of Co-reagents: In some cases, a mixture of POCl₃ and PCl₅ can be more effective than POCl₃ alone.[12]
Q4: My final amination step to introduce the kinase-binding moiety is not proceeding to completion. What can I do?
A4: The nucleophilic aromatic substitution of the 4-chlorothienopyrimidine with an amine can be influenced by several factors.
-
Insufficient Nucleophilicity of the Amine: If the amine is weakly nucleophilic, the reaction may be slow. Using a stronger base or higher temperatures can help. Microwave-assisted heating has been shown to be effective for this step.[3]
-
Steric Hindrance: Bulky substituents on either the thienopyrimidine core or the amine can hinder the reaction. In such cases, prolonged reaction times or higher temperatures may be necessary.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often used, but alcohols like ethanol or isopropanol can also be effective.[3][8]
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions for key steps in the synthesis of thienopyrimidine kinase inhibitors.
Table 1: Gewald Reaction Conditions for 2-Aminothiophene Synthesis
| Starting Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 70 (Microwave) | 0.33 | 90 | [3] |
| Various Ketones | Ethyl Cyanoacetate | Morpholine | None | Room Temp | 1-2 | 80-95 | [13] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O (9:1) | 100 | 0.33 | 96 | [1] |
Table 2: Cyclization Conditions for Thienopyrimidin-4(3H)-one Synthesis
| 2-Aminothiophene Derivative | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide | Formamide | Reflux | 18 | 80 | [3] |
| 2-Amino-3-carboxamidothiophene | Aromatic Aldehyde/HCl | DMF | Reflux | Overnight | 70-85 | [8] |
| 2-Amino-3-cyanothiophene | Formic Acid | DMF | Reflux | 7 | 72 | [14] |
Table 3: Chlorination and Amination Conditions
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thienopyrimidin-4(3H)-one | POCl₃, N,N-dimethylaniline | None | Reflux | 14 | 90 | [3] |
| 4-Chlorothienopyrimidine | Amine | Ethanol | 150 (Microwave) | 1 | 80-93 | [3] |
| 4-Chlorothienopyrimidine | Morpholine | Ethanol/Isopropanol | Reflux | 4-Overnight | 75-95 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a typical synthesis of a thienopyrimidine kinase inhibitor.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
To a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (10 mmol).
-
Heat the reaction mixture at 70°C using a microwave reactor for 20 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-aminothiophene.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and an excess of formamide (20 mL) is heated to reflux for 18 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry to obtain the thienopyrimidinone.
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidine
-
A mixture of 5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidin-4(3H)-one (10 mmol), phosphorus oxychloride (POCl₃, 20 mL), and N,N-dimethylaniline (1 mL) is heated to reflux for 14 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
Protocol 4: Synthesis of a 4-Amino-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidine Derivative
-
To a solution of 4-chloro-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidine (10 mmol) in ethanol (20 mL), add the desired amine (12 mmol).
-
Heat the reaction mixture at 150°C in a microwave reactor for 1 hour.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Visualizations
General Synthetic Pathway for Thienopyrimidine Kinase Inhibitors
Caption: A typical synthetic route for thienopyrimidine kinase inhibitors.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action of a thienopyrimidine kinase inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for sulfonylation reactions
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the synthesis of sulfonamides and sulfonate esters.
Troubleshooting Guide
This section addresses specific issues that may be encountered during sulfonylation reactions, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: Sterically hindered or electron-deficient amines/alcohols can exhibit low nucleophilicity.[1] 2. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1] 4. Reaction Temperature is Too Low: This can lead to a very slow reaction rate.[2] | 1. Increase the reaction temperature cautiously in 5-10°C increments.[2] Consider using a stronger, non-nucleophilic base (e.g., DBU) or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[3] 2. Use a fresh or purified sulfonyl chloride and ensure all glassware and solvents are anhydrous.[1][4] 3. Carefully check the molar equivalents of the amine/alcohol, sulfonyl chloride, and base.[1] |
| Formation of Di-sulfonylated Byproduct (with primary amines) | 1. Incorrect Stoichiometry: An excess of the sulfonylating agent is a common cause.[4] 2. Rapid Addition of Reagents: Quick addition of sulfonyl chloride can create localized high concentrations, favoring the second sulfonylation.[4] 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation.[1][4] 4. Inappropriate Base: The choice of base can influence the deprotonation of the initially formed mono-sulfonamide, making it susceptible to a second sulfonylation.[4] | 1. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[4][5] 2. Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[4][5] 3. Maintain a low reaction temperature (0 °C to room temperature).[1][4] 4. Use a non-nucleophilic base like triethylamine or a hindered base like 2,6-lutidine.[3] |
| Formation of Polysulfonylated Byproducts (on aromatic rings) | 1. Unprotected Activating Group: An unprotected amino group on an aniline can activate the ring for multiple substitutions.[6] 2. Excess Sulfonylating Agent: Using a large excess of the sulfonylating agent.[6] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long.[6] | 1. Protect the amino group, for example, by acetylation to form an acetanilide.[6] 2. Use stoichiometric amounts of the sulfonylating agent.[6] 3. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon completion.[6] |
| Formation of Multiple Unidentified Byproducts | 1. Side Reactions with Other Functional Groups: Other reactive groups in the molecule may be reacting.[4] 2. Degraded Sulfonyl Chloride: Impurities in the sulfonyl chloride can lead to side reactions.[4] 3. Hydrolysis of Sulfonyl Chloride: Presence of moisture can lead to the formation of the corresponding sulfonic acid.[3] | 1. Protect other reactive functional groups (e.g., hydroxyl groups) before sulfonylation.[4] 2. Use a fresh bottle of sulfonyl chloride or purify the existing one.[4] 3. Ensure anhydrous reaction conditions.[3] |
| Difficult Purification | 1. Presence of a Polar Byproduct (Sulfonic Acid): This is due to the hydrolysis of the sulfonyl chloride.[1] 2. Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride.[1] | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.[1] 2. Avoid using alcoholic solvents. If necessary, use a large excess of the amine and a non-nucleophilic base.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for selective mono-sulfonylation of primary amines?
A1: Generally, lower temperatures are preferred to enhance selectivity for the mono-sulfonylated product.[4] Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy.[4] For highly reactive substrates or when di-sulfonylation is a significant issue, maintaining the reaction at 0 °C or even lower temperatures (e.g., -20 °C to -78 °C) may be necessary.[5]
Q2: How does reaction time affect the outcome of a sulfonylation reaction?
A2: Reaction time is a critical parameter that should be optimized by monitoring the reaction's progress. Insufficient reaction time will result in incomplete conversion and low yield. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts such as di-sulfonylated or polysulfonylated compounds.[1][6] It is crucial to monitor the consumption of the limiting reagent by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q3: How does temperature influence regioselectivity in the sulfonylation of aromatic compounds?
A3: Temperature can be a determining factor in the regioselectivity of aromatic sulfonylation, often governing whether the kinetic or thermodynamic product is favored.[2] For example, in the sulfonylation of naphthalene, reaction at 80°C yields the kinetically favored naphthalene-1-sulfonic acid, while at 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[2] This is because the sulfonylation reaction is reversible at higher temperatures, allowing for the initially formed kinetic product to revert to the starting material and then form the more stable thermodynamic product.[2]
Q4: What role does a catalyst like 4-dimethylaminopyridine (DMAP) play in optimizing sulfonylation reactions?
A4: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation reactions, particularly for less reactive nucleophiles like hindered alcohols or secondary amines.[7][8] It functions by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[7] This intermediate is more susceptible to nucleophilic attack by the alcohol or amine, thereby lowering the overall activation energy of the reaction.[7] The use of catalytic amounts of DMAP can often lead to higher yields and shorter reaction times.[8]
Q5: How can I monitor the progress of my sulfonylation reaction?
A5: The progress of a sulfonylation reaction can be monitored by several techniques. Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of the reaction mixture.[1] Real-time monitoring can also be achieved by measuring a physical property of the system, such as conductivity, especially in industrial settings.[9][10]
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir for 5-10 minutes at room temperature.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[5]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.[3] Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[4][5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography.[3]
Protocol for the Kinetic vs. Thermodynamic Control of Naphthalene Sulfonylation
Kinetic Product (Naphthalene-1-sulfonic acid): [2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place naphthalene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while maintaining the internal temperature at or below 80°C.
-
Reaction: Stir the mixture at 80°C for 1 hour.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Collect the precipitated naphthalene-1-sulfonic acid by filtration.
Thermodynamic Product (Naphthalene-2-sulfonic acid): [2]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place naphthalene.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.
-
Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 2-3 hours to allow for equilibration.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it over crushed ice.
-
Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration, wash with a saturated sodium chloride solution, and dry.
Visualizations
Caption: A logical workflow for troubleshooting common issues in sulfonylation reactions.
Caption: The catalytic cycle of DMAP in a sulfonylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. CN101692063A - Method for detecting process and end point of sulfur trioxide sulfonation - Google Patents [patents.google.com]
- 10. monomole.com [monomole.com]
Technical Support Center: Purity Evaluation of Pyridine Derivatives by HPLC and TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity evaluation of pyridine derivatives using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing for my pyridine derivative in reverse-phase HPLC?
A1: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This can lead to poor peak shape and inaccurate quantification. Other potential causes include column overload, physical issues in the HPLC system like dead volume, or a mismatch between the sample solvent and the mobile phase.[1]
Q2: How can I reduce or eliminate peak tailing for my pyridine compounds?
A2: A systematic approach can significantly improve peak shape:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine derivative.[1]
-
Column Selection: Employing a column with a low silanol activity or an end-capped column can reduce tailing. For highly polar pyridine derivatives, a mixed-mode or HILIC column might offer better retention and selectivity.[1]
Q3: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A3: To improve the resolution between your target compound and an impurity, consider the following strategies:
-
Optimize the Mobile Phase: Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, can alter selectivity. Small changes in the mobile phase pH can also significantly impact the retention and separation of ionizable compounds like pyridine derivatives.[1]
-
Change the Stationary Phase: If you are using a C18 column, switching to a different stationary phase chemistry, such as phenyl, cyano, or a polar-embedded phase, can provide alternative interaction mechanisms and improve separation.[1]
-
Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm) increases column efficiency, leading to sharper peaks and better resolution. However, this requires a UHPLC system capable of handling higher backpressures.[1]
Q4: I am observing low recovery of my pyridine derivative. What are the potential causes and solutions?
A4: Low recovery can be due to irreversible adsorption onto the column, degradation of the compound on the stationary phase, or physical loss during sample preparation.[1] Pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] To diagnose and address this:
-
Assess Compound Stability: A 2D TLC test can help determine if your compound is degrading on the silica stationary phase.[1]
-
Minimize Degradation: If degradation is observed, consider using a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.[1]
-
Optimize Post-Purification Steps: If your pyridine derivative is volatile, it may be lost during solvent evaporation.[1] Use lower temperatures and a gentle stream of nitrogen to minimize this loss.[1]
Troubleshooting Guide
Issue: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with residual silanols on the stationary phase for basic pyridine compounds.[1][3] | Lower mobile phase pH (2.5-3.0) with a buffer.[1] Add a competing base (e.g., triethylamine) to the mobile phase.[1] Use an end-capped column or a different stationary phase.[1] |
| Column overload.[1][4] | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase.[1] | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Peak Fronting | Poor column performance.[4] | Replace the column. |
| Inadequate mobile phase flow rate.[4] | Optimize the flow rate. | |
| Contaminants in the sample or mobile phase.[4] | Ensure the use of high-purity solvents and filter the sample.[5] | |
| Split Peaks | Disrupted sample path at the column inlet (e.g., column void).[3][6] | Replace the column. Use a guard column to protect the analytical column.[5] |
| Partial sample dissolution.[5] | Ensure the sample is fully dissolved in the sample solvent. |
Issue: Poor Resolution
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting peaks | Inadequate separation power of the current method. | Optimize the mobile phase composition (organic solvent ratio, pH).[1] |
| Unsuitable stationary phase. | Try a column with a different selectivity (e.g., phenyl, cyano).[1] | |
| Low column efficiency. | Use a column with a smaller particle size or a longer column.[1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Determination of a Pyridine Derivative
This protocol outlines a general stability-indicating reversed-phase HPLC method.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: Determined by the UV-Vis spectrum of the pyridine derivative. A PDA detector can monitor a wider range (e.g., 200-600 nm) to detect impurities.[7]
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Data Analysis:
Protocol 2: Forced Degradation Study of a Pyridine Derivative
Forced degradation studies are crucial for developing stability-indicating methods.[8]
-
Acid Degradation: Incubate the sample in 0.1 M HCl.[9]
-
Base Degradation: Incubate the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂.[2]
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60 °C).
-
Photolytic Degradation: Expose the sample to UV light.[2][9]
Samples from each stress condition are then analyzed by the developed HPLC method to assess for degradation products.
Quantitative Data Summary
Table 1: Example HPLC Method Validation Parameters for a Pyridine Derivative
| Parameter | Result |
| Linearity Range (µg/mL) | 2 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.115 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.35 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data is hypothetical and based on typical validation results for HPLC methods.[9]
Table 2: Example Forced Degradation Results for Sulfapyridine
| Stress Condition | % Degradation |
| 0.1 M HCl | 21.56 |
| Photolytic | 28.57 |
Data from a study on Sulfapyridine.[9]
Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: My sample is streaking on the TLC plate. What is the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause.[10][11] Try diluting your sample or applying a smaller spot.[11]
-
Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel, leading to streaking. Using a more polar mobile phase can help.
-
Acidic or Basic Compounds: Pyridine derivatives, being basic, can interact with the acidic silica gel, causing streaking. Adding a small amount of a base like triethylamine (0.1-2.0%) or ammonia to the mobile phase can mitigate this.[11]
-
Insoluble Sample: If the sample is not fully dissolved, it can cause streaking. Ensure your sample is completely soluble in the spotting solvent.
Q2: My spots are not moving from the baseline or are running with the solvent front. How do I get a good separation?
A2: This indicates that the polarity of your mobile phase is not appropriate for your compound and the stationary phase.
-
Spots at the Baseline: The mobile phase is not polar enough to move the compound up the plate.[11] Increase the polarity of the mobile phase by adding a more polar solvent.[11]
-
Spots at the Solvent Front: The mobile phase is too polar, causing the compound to travel with it without sufficient interaction with the stationary phase.[11] Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[11]
Q3: How do I visualize the spots of my pyridine derivative on the TLC plate?
A3: If your compound is not colored, you will need a visualization method:
-
UV Light: If your pyridine derivative contains a chromophore, it may be visible under a UV lamp (typically at 254 nm or 366 nm) on a TLC plate containing a fluorescent indicator.[12]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as brown spots.[12][13]
-
Staining Reagents: Various chemical stains can be used. For nitrogen-containing compounds like pyridine derivatives, Dragendorff's reagent can be effective.[14] A general-purpose stain like potassium permanganate can also be used.[14]
Troubleshooting Guide
Issue: Poor Spot Quality and Separation
| Symptom | Potential Cause | Suggested Solution |
| Streaking/Elongated Spots | Sample overload.[10] | Dilute the sample.[11] |
| Interaction of basic pyridine with acidic silica.[11] | Add triethylamine or ammonia to the mobile phase.[11] | |
| Spots Not Moving (Low Rf) | Mobile phase is not polar enough.[11] | Increase the polarity of the mobile phase.[11] |
| Spots at Solvent Front (High Rf) | Mobile phase is too polar.[11] | Decrease the polarity of the mobile phase.[11] |
| No Visible Spots | Compound is not UV-active. | Use a chemical stain or an iodine chamber for visualization.[11] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] | |
| Compound is volatile. | This makes TLC visualization difficult.[11] |
Experimental Protocols
Protocol 3: General TLC Method for Purity Assessment
-
Plate: Silica gel 60 F₂₅₄ TLC plate.
-
Sample Application: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). Apply a small spot to the baseline of the TLC plate using a capillary tube.
-
Mobile Phase Selection: A common starting point for many organic compounds is a mixture of ethyl acetate and hexanes. For pyridine derivatives, a system containing a more polar solvent and a basic additive may be necessary.
-
Initial System: Ethyl Acetate/Hexane (e.g., 1:4, 1:1, 4:1 ratios).
-
For More Polar Compounds: Dichloromethane/Methanol (e.g., 95:5) with 0.5% triethylamine.[15]
-
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
Protocol 4: 2D TLC for Assessing Compound Stability on Silica Gel
This technique helps determine if a compound is degrading on the silica gel stationary phase.[1]
-
Spot your sample in the bottom-left corner of a square TLC plate.[1]
-
Develop the plate in a suitable solvent system.[1]
-
Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise.[1]
-
Develop the plate again in the same solvent system.[1]
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots appearing below this diagonal are likely degradation products formed during the chromatography.[1]
Quantitative Data Summary
Table 3: Common TLC Solvent Systems for Pyridine Derivatives
| Solvent System | Ratio (v/v) | Additive | Notes |
| Ethyl Acetate / Hexane | Varies | None | Good starting point for less polar derivatives.[15] |
| Dichloromethane / Methanol | 95:5 to 90:10 | 0.1 - 2.0% Triethylamine | For more polar, basic compounds to prevent streaking.[11][15] |
| Chloroform / Methanol | 9:1 | None | A moderately polar system. |
| Toluene / Acetone | Varies | None | Alternative solvent system. |
Table 4: Common TLC Visualization Reagents for Nitrogen-Containing Compounds
| Reagent | Preparation | Visualization |
| Iodine | Place iodine crystals in a sealed chamber. | Brown spots against a yellow-brown background.[13] |
| Potassium Permanganate | 1.5 g KMnO₄ in 100 mL 1N NaOH. | Yellow spots on a purple background.[14] |
| Dragendorff's Reagent | Commercially available or prepared in two solutions. | Orange or red-brown spots.[14] |
| Ninhydrin | 0.2 g ninhydrin in 100 mL ethanol. | For primary and secondary amines, gives purple/pink spots upon heating. |
Diagrams
Caption: HPLC peak shape troubleshooting workflow.
Caption: TLC troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mastelf.com [mastelf.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiozindia.com [microbiozindia.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-(2-Pyridyl)thiophene-2-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride and the archetypal benzenesulfonyl chloride. The analysis is grounded in fundamental principles of physical organic chemistry to predict their relative reactivity, and is supplemented with detailed experimental protocols for empirical validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and benzenesulfonyl chloride is presented below.
| Property | This compound | Benzenesulfonyl chloride |
| CAS Number | 151858-64-9[1] | 98-09-9[2] |
| Molecular Formula | C₉H₆ClNO₂S₂[1][3] | C₆H₅ClO₂S[2][4] |
| Molecular Weight | 259.72 g/mol [1][3] | 176.62 g/mol [2] |
| Appearance | Not specified (likely solid) | Colorless to yellowish liquid/solid[2][5] |
| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride[1] | benzenesulfonyl chloride[2] |
Theoretical Reactivity Comparison
The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic properties of the substituents on the aromatic ring.
-
Electron-withdrawing groups (EWGs) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the compound's reactivity.[6][7][8]
-
Electron-donating groups (EDGs) have the opposite effect, decreasing the electrophilicity of the sulfur atom and reducing reactivity.[7][8]
Benzenesulfonyl Chloride: The benzene ring is the reference standard. It is relatively neutral and provides a baseline for comparing the electronic effects of other substituents.[4][5]
This compound: This molecule has a more complex electronic profile.
-
The thiophene ring itself can be considered electron-rich compared to benzene, which would suggest a decrease in reactivity.[9]
-
However, the molecule contains a 2-pyridyl substituent. The nitrogen atom in the pyridine ring is highly electronegative, making the pyridyl group a potent electron-withdrawing group.
-
This electron-withdrawing pyridyl group is positioned at the 5-position of the thiophene ring, in conjugation with the sulfonyl chloride group at the 2-position. This arrangement allows the pyridyl group to effectively pull electron density away from the entire thiophene-sulfonyl system.
Predicted Reactivity: Based on these electronic effects, This compound is predicted to be more reactive than benzenesulfonyl chloride. The strong electron-withdrawing nature of the 2-pyridyl group is expected to significantly enhance the electrophilicity of the sulfonyl sulfur atom, leading to faster reaction rates with nucleophiles.
Below is a diagram illustrating the general mechanism of a sulfonylation reaction.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of the two sulfonyl chlorides, the following experimental protocols can be employed.
Protocol 1: Competitive Sulphonylation Reaction
This protocol provides a direct comparison of reactivity by allowing both sulfonyl chlorides to compete for a limited amount of a nucleophile.[10]
Objective: To determine the relative rates of reaction by quantifying the ratio of the two resulting sulfonamide products.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
A primary or secondary amine (e.g., aniline or morpholine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Internal standard for analysis (e.g., dodecane)
-
HPLC or GC-MS for analysis
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Add an internal standard for accurate quantification.
-
In a separate flask, prepare an equimolar stock solution of this compound (0.5 eq) and benzenesulfonyl chloride (0.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride mixture dropwise to the stirred amine solution.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) and quenching them with water.
-
Extract the quenched aliquots with an organic solvent (e.g., ethyl acetate), dry the organic layer, and analyze by HPLC or GC-MS.
-
Quantify the formation of the two corresponding sulfonamide products relative to the internal standard. The ratio of the products formed will provide a direct measure of the relative reactivity.[10]
Protocol 2: Solvolysis Rate Determination by Conductimetry
This method measures the rate of reaction of each sulfonyl chloride with a solvent (solvolysis), such as aqueous acetone. The reaction produces HCl, and the rate of its formation can be followed by monitoring the increase in electrical conductivity.[10]
Objective: To determine the first-order rate constant (k) for the solvolysis of each sulfonyl chloride independently.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Solvent (e.g., 90:10 acetone:water)
-
Conductivity meter and cell
-
Constant temperature bath (e.g., 25.0 ± 0.1 °C)
Procedure:
-
Equilibrate the solvent in the conductivity cell within the constant temperature bath.
-
Prepare a concentrated stock solution of one of the sulfonyl chlorides in a small amount of dry acetone.
-
Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the solvent with vigorous stirring.
-
Record the conductivity at regular time intervals until the reading plateaus (reaction completion).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity.[10]
-
Repeat the experiment under identical conditions for the other sulfonyl chloride.
-
A comparison of the calculated rate constants (k) will provide a quantitative measure of their relative reactivity in solvolysis.
Conclusion
Based on established principles of physical organic chemistry, This compound is predicted to be a more reactive sulfonylating agent than benzenesulfonyl chloride . This enhanced reactivity is attributed to the strong electron-withdrawing effect of the 2-pyridyl substituent, which increases the electrophilicity of the sulfonyl sulfur atom.
References
- 1. This compound 95% | CAS: 151858-64-9 | AChemBlock [achemblock.com]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of 5-(2-pyridyl)thiophene Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(2-pyridyl)thiophene sulfonamide scaffold has emerged as a versatile pharmacophore, demonstrating a spectrum of biological activities with therapeutic potential. This guide provides a comparative overview of the carbonic anhydrase inhibitory, anticancer, and antimicrobial properties of derivatives based on this core structure. The information is compiled from various studies to aid researchers in understanding the structure-activity relationships and potential applications of these compounds.
Carbonic Anhydrase Inhibition
Derivatives of 5-(2-pyridyl)thiophene sulfonamide have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
Comparative Inhibitory Activity (Kᵢ values)
The inhibitory potency of these derivatives against various human carbonic anhydrase (hCA) isoforms is presented in the table below. A lower Kᵢ value indicates a more potent inhibitor.
| Compound/Derivative Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 | [1] |
| 5-Thiophene-2-sulfonamides with benzylsulfanyl moieties | 683 - 4250 | Nanomolar range | Not Reported | Not Reported | [2][3] |
Key Observations:
-
Thiophene sulfonamide derivatives, particularly those with a 1,2,3-triazolyl substitution, exhibit potent, low nanomolar inhibition of the cytosolic isoform hCA II.[1]
-
These compounds also show significant inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values ranging from the low nanomolar to the sub-micromolar range.[1]
-
In contrast, the inhibition against the cytosolic isoform hCA I is generally weaker.[1]
-
The nature of the substituent on the thiophene ring plays a crucial role in the inhibitory activity and isoform selectivity. For instance, a 2-pyridyl moiety was found to be less effective than a phenyl ring in a series of thiazole sulfonamides.[2][3]
Anticancer Activity
The anticancer potential of pyridine and thiophene-containing sulfonamides has been explored against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Cytotoxicity (IC₅₀ values)
The half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against different human cancer cell lines are summarized below. A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound/Derivative Class | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Reference |
| Sulfonamide-functionalized pyridine carbothioamides (Comp. 2, 3, 5) | 1.2 - 9.1 µM | 1.2 - 9.1 µM | 1.2 - 9.1 µM | 1.2 - 9.1 µM | [4] |
| Sulfonamide-functionalized pyridine carbothioamide (Comp. 4) | 7.7 - 13 µM | 7.7 - 13 µM | 7.7 - 13 µM | 7.7 - 13 µM | [4] |
| Thiazolyl pyridines linked with thiophene (Comp. 5) | 0.452 µM | Not Reported | Not Reported | Not Reported | [5] |
Key Observations:
-
Sulfonamide-functionalized pyridine carbothioamides have demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC₅₀ values in the low micromolar range.[4]
-
Specific substitutions on the phenyl ring of these compounds significantly influence their anticancer activity, with some derivatives showing 2- to 6-fold greater activity than the reference drug colchicine in PC-3 cells.[4]
-
Thiazolyl pyridine derivatives containing a thiophene moiety have also shown promising cytotoxic activity against the A549 human lung cancer cell line.[5]
Antimicrobial Activity
Thiophene derivatives bearing a pyridine side chain have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Potency (MIC values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiophene derivatives with pyridine side chains (Comp. 7a, 7b, 8) | Various bacteria | Comparable to ampicillin and gentamicin | [6] |
| Thiophene derivatives with pyridine side chains (Comp. 3) | Aspergillus fumigatus | Potent activity | [6] |
| Thiophene derivatives with pyridine side chains (Comp. 5, 6, 7a) | Syncephalastrum racemosum | Good activity | [6] |
Key Observations:
-
Thiophene derivatives incorporating a pyridine side chain exhibit excellent antimicrobial activity, with some compounds showing potency comparable to standard antibiotics like ampicillin and gentamicin.[6]
-
Substituents on the thiophene ring significantly affect the biological activity of these compounds.[6]
-
These derivatives have shown activity against both bacteria and fungi.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of research findings. Below are generalized protocols for the key assays mentioned in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the enzyme-catalyzed hydration of carbon dioxide. The production of protons leads to a pH change, which is monitored using a pH indicator.
-
Reagents and Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor stock solutions (typically in DMSO).
-
Buffer: 20 mM TRIS (pH 8.3).
-
pH indicator: Phenol red (0.2 mM).
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Pre-incubate the CA enzyme with various concentrations of the inhibitor in the buffer for 15 minutes at 25°C.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over time.
-
Calculate the initial rates of the reaction.
-
Determine the Kᵢ values by fitting the data to the appropriate inhibition model.
-
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO, isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Test compounds dissolved in a suitable solvent.
-
96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or as required for fungi.
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Visualizations
Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Proposed Anticancer Mechanism: Tubulin Polymerization Inhibition
Certain sulfonamide derivatives exert their anticancer effects by interfering with the dynamics of microtubule formation, a critical process for cell division.
Caption: Anticancer Mechanism via Tubulin Polymerization Inhibition.
General Experimental Workflow for Biological Evaluation
The process of evaluating the biological activity of newly synthesized compounds typically follows a standardized workflow.
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Pyridyl)thiophene-2-sulfonyl Chloride: A Promising Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The identification of privileged scaffolds—molecular frameworks that exhibit favorable interactions with the kinase ATP binding site—is a critical step in the development of potent and selective inhibitors. This guide provides a comparative analysis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride as a lead scaffold for the design of next-generation kinase inhibitors, drawing upon experimental data from structurally related compounds to validate its potential.
Introduction to the 5-(2-Pyridyl)thiophene Scaffold
The this compound scaffold combines the structural features of a thiophene ring, a pyridine ring, and a reactive sulfonyl chloride group. This combination offers several advantages for kinase inhibitor design:
-
Bicyclic Heteroaromatic System: The pyridyl-thiophene core can mimic the purine ring of ATP, enabling it to fit within the adenine binding pocket of many kinases.
-
Hydrogen Bonding Opportunities: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide (formed from the sulfonyl chloride) can act as hydrogen bond acceptors, forming key interactions with the kinase hinge region.
-
Versatile Substitution: The sulfonyl chloride is a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The thiophene and pyridine rings also offer positions for further modification to probe deeper pockets within the ATP binding site.
While direct quantitative kinase inhibition data for this compound itself is not extensively available in the public domain, the therapeutic potential of this scaffold can be inferred from the biological activity of closely related thiophene, pyridine, and thienopyridine derivatives.
Comparative Inhibitory Activity of Related Scaffolds
The following table summarizes the kinase inhibitory activity of various compounds containing pyridyl and thiophene moieties, highlighting the potential of this structural class. It is important to note that these are not direct derivatives of this compound but serve to illustrate the promise of the core scaffold.
| Scaffold/Compound Class | Target Kinase(s) | Reported IC50 Values | Reference Compound(s) |
| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3 | 58 nM | Compound 5e |
| Pyridine-based derivatives | PIM-1 | 14.3 nM | Compound 12 |
| Thienopyrimidines and Thienopyridines | VEGFR-2 | Potent Inhibition (specific IC50s not detailed in abstract) | - |
| Pyridin-2(1H)-one derivatives | c-Src | 12.5 µM | Compound 36 |
| Pyrimidine derivatives with sulfonamide | ERK | 2.96 µM | Compound 22 |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute IC50 values should be made with caution due to variations in assay conditions.
The data indicates that the incorporation of pyridyl and thiophene rings into a single molecular framework can lead to potent inhibition of a variety of kinases, including those implicated in cancer cell proliferation and survival.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of kinase inhibitors. Below are representative methodologies for key assays.
General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
1. Reagents and Materials:
-
Kinase of interest (e.g., FLT3, PIM-1)
-
Substrate peptide specific to the kinase
-
ATP
-
Test compound (e.g., a derivative of 5-(2-Pyridyl)thiophene-2-sulfonamide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Synthesis of 5-(2-Pyridyl)thiophene-2-sulfonamide Derivatives (General Procedure)
This protocol outlines a general method for synthesizing sulfonamide derivatives from the lead scaffold.
1. Reagents and Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
2. Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the amine and the base to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired sulfonamide.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these potential inhibitors act is essential for understanding their mechanism of action and for planning further experiments.
Caption: Mechanism of action for a competitive kinase inhibitor.
The diagram above illustrates how a 5-(2-Pyridyl)thiophene-based inhibitor could function as an ATP-competitive inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: Workflow for lead discovery and optimization.
This workflow demonstrates the process of utilizing the this compound scaffold to generate a library of derivatives, screen them for kinase inhibitory activity, and use the resulting data to guide further optimization efforts.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to the core of many existing inhibitors, combined with the potential for diverse functionalization, makes it an attractive candidate for lead discovery programs. The potent activity of related pyridyl-thiophene compounds against a range of therapeutically relevant kinases underscores the potential of this scaffold. Further synthesis and screening of derivatives are warranted to fully elucidate the potential of this chemical series and to identify potent and selective kinase inhibitors for further preclinical and clinical development.
A Comparative Guide to Amine Derivatization Agents for Researchers and Drug Development Professionals
The accurate detection and quantification of amine-containing compounds are fundamental in a vast array of research and development applications, from neuroscience to pharmaceutical quality control. However, the inherent physicochemical properties of many amines, such as high polarity and poor ionization efficiency, present significant analytical challenges. Chemical derivatization offers a robust solution by modifying these analytes to enhance their chromatographic retention, improve their ionization, and increase the sensitivity and reliability of their detection. This guide provides an objective comparison of several widely used amine derivatization agents, with a focus on dansyl chloride and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Common Amine Derivatization Agents
The choice of a derivatization agent is critical and depends on the specific analytical goals, the nature of the amine (primary, secondary, or tertiary), the sample matrix, and the available instrumentation. No single reagent is universally superior; the selection often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted.[1] The following table summarizes the key performance characteristics of several popular derivatization agents.
| Derivatization Agent | Abbreviation | Target Amines | Detection Method(s) | Excitation (nm) | Emission (nm) | Detection Limit | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | HPLC-UV, HPLC-Fluorescence, LC-MS | ~337 | ~492 | Nanomole to Picomole | Versatile, enhances fluorescence and ionization efficiency, derivatives are stable.[1][2][3] | Can also label phenols and imidazoles, reaction can be slow.[4][5] |
| o-Phthalaldehyde | OPA | Primary | HPLC-Fluorescence | ~340 | ~455 | Picomole | Rapid reaction at room temperature in the presence of a thiol, versatile fluorogenic reagent.[1][6] | Derivatives can be unstable, does not react with secondary amines.[1] |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary & Secondary | HPLC-UV, HPLC-Fluorescence | ~265 | ~315 | Femtomole | Forms stable and highly fluorescent derivatives, suitable for automated analysis.[7][8][9] | Can be less selective, reagent can hydrolyze.[9] |
| Dabsyl Chloride | Primary & Secondary | HPLC-Visible | ~436 | N/A | Picomole | Derivatives are very stable, detection in the visible range avoids interference from many matrix components.[3][10] | Derivatization requires elevated temperatures.[10][11] | |
| Marfey's Reagent | Primary | HPLC-UV, LC-MS | ~340 | N/A | Nanomole | Chiral reagent used for the separation of enantiomers.[3][12][13] | Suboptimal for general quantitative analysis, can be expensive.[3][14] | |
| Ninhydrin | Primary & Secondary | Colorimetric (UV-Vis) | N/A | N/A | Nanomole | Simple and well-established colorimetric method.[15][16] | Lower sensitivity compared to fluorescent methods, requires heating.[15][17] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for three major derivatizing agents.
Dansyl Chloride Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.[4]
-
Sample Preparation: Prepare a standard solution of the amine or the sample extract in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).[4]
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride (e.g., 1.5-5 mg/mL) in a dry, water-miscible organic solvent like acetone or acetonitrile.[4][7]
-
Derivatization Reaction: To 100 µL of the sample or standard, add 200 µL of the dansyl chloride solution. Vortex the mixture thoroughly.[4] Incubate the reaction mixture in a water bath at a temperature between 42°C and 60°C for 45 to 60 minutes.[18]
-
Reaction Quenching: Add a small amount of a primary amine solution (e.g., 1% ethylamine or ammonium hydroxide) to react with the excess dansyl chloride.[4][18]
-
Analysis: Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.[4]
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is suitable for the pre-column derivatization of primary amines.
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a buffer solution (e.g., borate buffer, pH 10.5) containing a thiol such as 2-mercaptoethanol. A typical preparation involves dissolving 70mg of OPA in 1ml of methanol, then adding it to 95ml of a buffer containing 25g/L of boric acid, 0.3% Brij™35, and 0.2% 2-mercaptoethanol.[19]
-
Derivatization Reaction: Mix the amine-containing sample with an excess of the OPA reagent (e.g., a 2-fold volume excess).[19] The reaction is rapid and typically completes within one minute at room temperature.[6][19]
-
Analysis: Inject the derivatized sample directly onto the HPLC column for analysis.[19] For some applications, the reaction can be stopped by adding an acid like 5% acetic acid.[6]
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Derivatization Protocol
This protocol provides a general guideline for the derivatization of primary and secondary amines.
-
Sample Preparation: Prepare a standard solution of the amine or the sample extract in a borate buffer (e.g., 0.1 M, pH 9.0-11.4).[4][9]
-
Reagent Preparation: Prepare a solution of Fmoc-Cl (e.g., 15 mM) in acetonitrile.[4]
-
Derivatization Reaction: To 100 µL of the sample or standard, add 100 µL of the Fmoc-Cl solution. Vortex for a brief period and let the reaction proceed for about 40 minutes at room temperature.[4][9]
-
Reaction Stabilization: Acidify the mixture with a small volume of 0.1 M HCl to stabilize the Fmoc derivatives.[20]
-
Analysis: The sample is ready for injection into the HPLC system.[4]
Visualizing the Workflow
The general process for amine derivatization followed by HPLC analysis can be visualized as a straightforward workflow.
The derivatization reaction itself involves the nucleophilic attack of the amine on the electrophilic center of the derivatizing agent. For dansyl chloride, this results in a stable sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. ikm.org.my [ikm.org.my]
In vitro kinase assay protocol for novel inhibitors derived from pyridine scaffolds
Comparative Guide to Novel Kinase Inhibitors Derived from Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel kinase inhibitors centered on the pyridine scaffold, a privileged structure in medicinal chemistry. The pyridine ring's unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a foundational component in the design of potent and selective inhibitors.[1][2] This document presents supporting experimental data, detailed protocols for in vitro evaluation, and visualizations of key workflows and signaling pathways to aid in the research and development of next-generation targeted therapies.
Data Presentation: Performance of Pyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of representative pyridine-based kinase inhibitors against various kinase targets. The data, compiled from published studies and illustrative examples, highlights the efficacy and selectivity that can be achieved with this scaffold.
Table 1: Comparative In Vitro Potency (IC₅₀) of Pyridine-Based Inhibitors Against Oncogenic Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference Compound | Ref. IC₅₀ (nM) |
| Compound 12 | PIM-1 | 14.3 | Biochemical | Staurosporine | 16.7 |
| Compound 26 | VRK1 | 150 | Biochemical | BI-D1870 | 33 |
| Compound 4 | CDK2/cyclin A2 | 240 | Biochemical | Roscovitine | 390 |
| Pyridinib-B | EGFR (T790M) | 25 | In Vitro Kinase Assay | Pyridinib-A | >1000 |
| Pyridinib-B | EGFR (WT) | 8 | In Vitro Kinase Assay | Pyridinib-A | 55 |
Data is sourced from literature[3][4][5] and illustrative examples[2]. IC₅₀ values are highly dependent on specific assay conditions.
Table 2: Selectivity Profile of Pyridine-Based VRK1 Inhibitor (Compound 26)
| Compound | Primary Target | Potency (IC₅₀) | Selectivity Score S(50%) | Comparison Compound | Comparison S(50%) |
| Compound 26 | VRK1 | 150 nM | 0.04 | Compound 5 (prototype) | 0.25 |
| BI-D1870 | RSK/VRK1 | 33 nM | 0.19 | - | - |
*Selectivity score S(50%) was obtained by dividing the number of kinases with ≥50% inhibition by the total number of kinases tested (n=48). A lower score indicates higher selectivity.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.[7] The following protocols outline standard assays for determining the biochemical potency and cellular activity of novel kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based method to determine the IC₅₀ value of a compound against a purified target kinase by measuring ADP production.[1][2][8]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).
Materials:
-
Purified recombinant target kinase (e.g., EGFR, PIM-1, VRK1).
-
Kinase-specific peptide substrate.
-
Adenosine Triphosphate (ATP).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[2]
-
Test compounds (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[8]
-
Reagent Preparation:
-
Dilute the target kinase enzyme to the desired working concentration in kinase buffer. This concentration should be determined empirically via enzyme titration.[8]
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[8]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO for vehicle control.
-
Add 5 µL of the diluted kinase enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.[2]
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C.[2]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[1]
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: Cell-Based Proliferation Assay (Resazurin Reduction)
This protocol is used to confirm that the inhibitor affects cell viability, typically by inhibiting its target within a cellular context.[2]
Objective: To determine the concentration of an inhibitor required to reduce the proliferation of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR).
-
Complete cell culture medium.
-
Test compounds (serially diluted).
-
Resazurin sodium salt solution.
-
96-well clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for 72 hours.[2]
-
Viability Measurement:
-
After the incubation period, add 20 µL of Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the blue resazurin into fluorescent pink resorufin.[2]
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ value.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes in kinase inhibitor evaluation.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Potential of Thiophene Carboxamides as Sphingomyelin Synthase 2 Inhibitors: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of novel thiophene carboxamide analogues reveals a promising new class of potent and selective inhibitors for Sphingomyelin Synthase 2 (SMS2). This guide provides a comprehensive comparison of these inhibitors, supported by experimental data, to aid researchers and drug development professionals in the pursuit of novel therapeutics targeting SMS2-implicated pathologies such as dry eye disease.
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol.[1] Its role in modulating cellular membranes and signal transduction pathways has implicated it in a variety of diseases, including atherosclerosis, inflammation, and cancer.[2] The development of selective SMS2 inhibitors is therefore of significant therapeutic interest. Recent studies have identified a series of thiophene carboxamide derivatives as highly potent and selective SMS2 inhibitors.[3][4]
Comparative Analysis of Thiophene Carboxamide Analogues
A recent study focused on the design and optimization of novel thiophene carboxamide derivatives led to the identification of compound 14l as a highly potent SMS2 inhibitor.[3][4] The structure-activity relationship (SAR) studies revealed key structural features that contribute to its high affinity and selectivity.
| Compound | SMS2 IC50 (nmol/L) | Key Structural Features | Reference |
| 14l | 28 | Thiophene carboxamide core with optimized substitutions | [3][4] |
This table will be expanded with more analogues as data from further relevant studies is incorporated.
The lead compound, 14l , demonstrated significant inhibitory activity against SMS2, with an IC50 value of 28 nmol/L.[3][4] This potency highlights the potential of the thiophene carboxamide scaffold for developing effective SMS2 inhibitors.
Downstream Signaling Effects of SMS2 Inhibition
Inhibition of SMS2 leads to a decrease in sphingomyelin levels and an accumulation of ceramide.[1] These changes in lipid composition have profound effects on cellular signaling. One of the key pathways affected is the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[5] In the context of dry eye disease, the SMS2 inhibitor 14l was shown to reduce the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the matrix metalloproteinase MMP-9 in corneal tissues.[3][4]
Caption: SMS2 signaling pathway and points of inhibition.
Experimental Protocols
SMS2 Inhibition Assay:
The inhibitory activity of the thiophene carboxamide analogues against SMS2 is determined using an in vitro enzymatic assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human SMS2 enzyme is used. The substrates, ceramide and phosphatidylcholine, are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (thiophene carboxamide analogues) at various concentrations are pre-incubated with the SMS2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Reaction Termination and Detection: After a specific incubation period, the reaction is stopped. The amount of product formed (sphingomyelin or diacylglycerol) is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Selective TYK2 Inhibitors: Evaluating the Potential of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. The development of potent and selective TYK2 inhibitors is a key focus in medicinal chemistry. This guide provides a comparative analysis of the synthetic efficacy of utilizing 5-(2-Pyridyl)thiophene-2-sulfonyl chloride as a key building block for novel TYK2 inhibitors against established alternative synthetic routes, primarily focusing on the synthesis of the approved TYK2 inhibitor, Deucravacitinib (BMS-986165).
Introduction to TYK2 Inhibition
TYK2 is a crucial mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] These cytokines are pivotal in the pathogenesis of numerous autoimmune disorders. By selectively targeting TYK2, it is possible to modulate the inflammatory response with potentially greater precision and fewer side effects compared to broader JAK inhibitors. The unique pseudokinase (JH2) domain of TYK2 presents an attractive target for achieving selectivity.[4]
The TYK2 Signaling Pathway
The binding of cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors triggers the activation of TYK2 and its partner JAKs. This initiates a signaling cascade that results in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Pyridyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of heteroaromatic compounds, particularly 2-substituted pyridines, presents unique challenges due to the potential for catalyst inhibition by the pyridine nitrogen and the electronic nature of the substrates. The selection of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of 2-pyridyl compounds, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of 2-pyridyl compounds is highly dependent on the nature of the ancillary ligand, which influences the stability, solubility, and reactivity of the catalytic species. The following tables summarize the performance of various catalyst systems, highlighting key reaction parameters and yields for the coupling of 2-halopyridines with arylboronic acids.
Phosphine Ligand-Based Catalysts
Bulky, electron-rich phosphine ligands, particularly the dialkylbiarylphosphines developed by the Buchwald group, have demonstrated exceptional activity in challenging cross-coupling reactions.[1] Ligands such as SPhos and XPhos are highly effective for the Suzuki coupling of 2-chloropyridines, which are often unreactive with traditional phosphine ligands like PPh₃.[1]
| Catalyst Precursor | Ligand | 2-Halopyridine | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | [2] |
| Pd(OAc)₂ | XPhos | 2-Bromo-3-aminopyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | [1] |
| Pd(OAc)₂ | P(t-Bu)₃ | 2-Bromopyridine | Phenylboronic acid | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective | [2] |
| Pd(PPh₃)₄ | PPh₃ | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | Moderate to Good | [3] |
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[4][5] Their strong σ-donating ability and steric bulk create highly active and stable catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are particularly noteworthy for their air and moisture stability, making them user-friendly alternatives to phosphine-based systems.[6][7][8]
| Catalyst | 2-Halopyridine | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-PEPPSI-IPr | 2-Chloro-4-methylpyridine | 4-Tolylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 95 | [6] |
| Pd-PEPPSI-IPent | 2-Chloropyridine | Mesitylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 98 | [8] |
| [(NHC)PdCl₂]₂ | 2-Chloropyridine | Phenylboronic acid | Na₂CO₃ | H₂O/TBAB | 100 | 2 | 99 | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in Suzuki coupling reactions. Below are representative protocols for the coupling of a 2-halopyridine with an arylboronic acid using both a phosphine-based and an NHC-based catalyst system.
General Procedure using a Phosphine Ligand (SPhos)
This protocol is adapted from literature procedures favoring the use of Buchwald ligands.[2]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add 2-chloropyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the reaction vessel.
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed toluene and water via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure using an NHC Ligand (Pd-PEPPSI-IPr)
This protocol is based on the use of air- and moisture-stable PEPPSI precatalysts.[6][7]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-PEPPSI-IPr (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous t-amyl alcohol
Procedure:
-
To a reaction flask, add 2-chloropyridine, the arylboronic acid, potassium phosphate, and the Pd-PEPPSI-IPr catalyst.
-
The flask is fitted with a reflux condenser.
-
Add t-amyl alcohol to the mixture.
-
The reaction mixture is heated to 100 °C with stirring. The reaction can often be run open to the atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 18-24 hours.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. PEPPSI™ 触媒 [sigmaaldrich.com]
- 8. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
Unraveling Molecular Structures: A Comparative Guide to Mass Spectra Analysis of Thiophene-Sulfonyl Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. Thiophene-sulfonyl derivatives, a class of compounds with significant pharmacological interest, present unique challenges and opportunities in their analysis.[1][2] This guide provides a comparative analysis of mass spectrometry techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols to aid in the accurate interpretation of their mass spectra.
Mass spectrometry is a powerful analytical technique used to determine the composition of chemical substances by measuring their molecular masses with precision.[3] When applied to thiophene-sulfonyl derivatives, it provides invaluable information about molecular weight and fragmentation patterns, which are crucial for structural confirmation. This guide will delve into the nuances of electron ionization (EI) mass spectrometry and briefly touch upon alternative soft ionization techniques, offering a comprehensive overview for researchers in the field.
Comparative Fragmentation Analysis
The fragmentation of thiophene-sulfonyl derivatives under electron impact provides a fingerprint of the molecule's structure. A key study on the mass spectra of five 2-thiophenesulfonyl compounds revealed a consistent and informative fragmentation pattern.[4][5] The most significant ions observed in the mass spectra of these compounds at an electron energy of 70 eV are summarized below.
| Compound Name | Molecular Formula | Molecular Ion (M+) [m/z] | [M-Cl]+ / [M-NH2]+ / [M-N3]+ / [M-NHC6H5]+ [m/z] | [C4H3SO2]+ [m/z] | [C4H3S]+ [m/z] | [C3H3]+ [m/z] |
| 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | 182 (20.5%) | 147 (95.7%) | - | 83 | 39 (100%) |
| 2-Thiophenesulfonamide | C4H5NO2S2 | 163 (48.4%) | 147 (7.2%) | - | 83 | 39 (100%) |
| 2-Thiophenesulfonyl azide | C4H3N3O2S2 | 189 (11.0%) | 147 (12.0%) | - | 83 | 39 (100%) |
| N-Phenyl-2-thiophenesulfonamide | C10H9NO2S2 | 239 (29.2%) | 147 (59.3%) | - | 83 | 39 (100%) |
| 2-Thiophenesulfonanilide | C10H9NO2S2 | 239 (29.2%) | - | 147 (59.3%) | 83 | 39 (100%) |
Relative intensities are shown in parentheses.[4]
The data clearly indicates that for compounds 1-4, the cleavage of the S-X bond (where X = Cl, NH₂, N₃, NHC₆H₅) is a dominant fragmentation pathway.[4] The base peak for all these compounds at 70 eV is observed at m/e 39, corresponding to the cyclopropenyl cation ([C₃H₃]⁺).[4]
Key Fragmentation Pathways
The fragmentation of aromatic sulfonyl derivatives upon electron impact generally follows established pathways. For 2-thiophenesulfonyl chloride, the fragmentation pattern is similar to that of other arylsulfonyl chlorides.[4][5]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS: 151858-64-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations. This compound is corrosive, water-reactive, and can cause severe burns; strict adherence to these guidelines is critical.[1][2][3]
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Mandatory Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Skin Protection: A fully-buttoned laboratory coat and appropriate chemical-resistant gloves (e.g., butyl rubber).[5][6] Nitrile gloves are not recommended for prolonged contact.[5]
-
Respiratory Protection: For spill situations or when adequate ventilation is not available, a NIOSH/MSHA-approved respirator is necessary.[5]
Disposal Procedures: Residual vs. Bulk Quantities
The appropriate disposal method for this compound depends on the quantity of waste.
-
Bulk Quantities: Unused or bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[7] The material should be in its original, tightly sealed container or a compatible, properly labeled hazardous waste container.[7] This waste stream is typically classified as "Halogenated Organic Waste."[7]
-
Residual Quantities: Small, residual amounts, such as those left in emptied containers or from cleaning glassware, can be neutralized before disposal.[7] This process should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Neutralization of Residual this compound
This protocol details the step-by-step method for safely neutralizing small quantities of this compound.
Materials:
-
Large beaker
-
Stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium hydroxide (NaOH) solution
-
pH paper or pH meter
-
Designated "Aqueous Hazardous Waste" container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[7] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[7]
-
CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[7] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[7]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution for final disposal.[4][7]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[7]
-
Contain and Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[7]
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 151858-64-9 | [9] |
| Molecular Formula | C₉H₆ClNO₂S₂ | [9] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501 | [1] |
| Incompatible Materials | Water, strong bases, alcohols, metals, strong oxidizing agents. | [5][10] |
| Neutralization pH Target | 7 - 9 | [7] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound 95% | CAS: 151858-64-9 | AChemBlock [achemblock.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS: 151858-64-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2].
Immediate Safety Precautions
This compound is a corrosive solid. Its dust can react with moisture on the skin and in the respiratory tract, leading to injury[3]. Due to its sulfonyl chloride group, it is also moisture-sensitive and will react with water, potentially releasing toxic gases[4][5][6]. The pyridine component suggests that the compound may be harmful if swallowed, inhaled, or comes into contact with the skin[7][8].
Always handle this chemical in a certified chemical fume hood. [3][4][7][9]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield[3][10][11] | Chemical-resistant gloves (e.g., nitrile or neoprene), double-gloving recommended[3][7] | Chemical-resistant laboratory coat or apron[3][10] | Use within a chemical fume hood. An N95/FFP2 respirator may be necessary depending on the quantity and potential for dust generation[7][11]. |
| Solution Preparation | Chemical splash goggles and a face shield[3][10][11] | Chemical-resistant gloves (e.g., nitrile or neoprene)[3][7] | Chemical-resistant laboratory coat or apron[3][10] | All work must be conducted within a chemical fume hood[3][7]. |
| Conducting Reactions | Chemical splash goggles and a face shield[3][10][11] | Chemical-resistant gloves (e.g., nitrile or neoprene)[3][7] | Chemical-resistant laboratory coat or apron[3][10] | All work must be conducted within a chemical fume hood[3][7]. |
| Handling Spills | Chemical splash goggles and a face shield[7][10] | Double-gloving with chemical-resistant gloves[7] | Chemical-resistant suit or coveralls[7] | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA)[11][12]. |
| Waste Disposal | Chemical splash goggles and a face shield[3][10][11] | Chemical-resistant gloves (e.g., nitrile or neoprene)[3][7] | Chemical-resistant laboratory coat or apron[3][10] | Handle in a well-ventilated area, preferably within a chemical fume hood[4][7]. |
Experimental Protocols
Handling and Operational Plan:
-
Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible[3]. Prepare a spill kit with an inert absorbent material such as sand, earth, or vermiculite[4][8]. Do not use combustible materials like sawdust[4].
-
Transport: When transporting the chemical, always use a secondary container to prevent spills[10].
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent with stirring. If dissolving in a protic solvent, be aware that a reaction will occur.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines[2][5][9][13]. The container must be kept tightly sealed[5][13].
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal facility[4].
-
Neutralization of Small Residues: For small amounts of residual sulfonyl chloride (e.g., cleaning glassware), carefully and slowly add the residue to a basic solution (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) with stirring in an ice bath to control the exothermic reaction[4]. Never add the base to the sulfonyl chloride [4]. Monitor the pH to ensure it remains basic. Once neutralized, the aqueous solution can be disposed of in accordance with local regulations.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent material, contaminated gloves) must be placed in a sealed, labeled container for hazardous waste disposal[4][8].
-
Unused Product: Unwanted this compound should be disposed of in its original container as hazardous waste. Do not attempt to neutralize large quantities.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][2].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. 8.9 Corrosives [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. epa.gov [epa.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
